Product packaging for 3-Cyano-1-propylboronic acid pinacol ester(Cat. No.:CAS No. 238088-16-9)

3-Cyano-1-propylboronic acid pinacol ester

Cat. No.: B050528
CAS No.: 238088-16-9
M. Wt: 195.07 g/mol
InChI Key: LVMSRWXPZLRTIC-UHFFFAOYSA-N
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Description

3-Cyano-1-propylboronic acid pinacol ester is a high-purity boronic ester building block of significant value in synthetic organic chemistry and drug discovery research. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process used to form carbon-carbon bonds. This compound serves as an efficient coupling partner with a wide range of aryl and vinyl halides, enabling the introduction of the 3-cyanopropyl moiety into complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18BNO2 B050528 3-Cyano-1-propylboronic acid pinacol ester CAS No. 238088-16-9

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BNO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMSRWXPZLRTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457934
Record name 3-Cyano-1-propylboronic acid pinacol ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238088-16-9
Record name 3-Cyano-1-propylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-1-propylboronic acid pinacol ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Cyano-1-propylboronic acid pinacol ester. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Core Physicochemical Properties

This compound, also known by its IUPAC name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is a versatile organic compound.[1][2] It is recognized for its stability and utility as a synthetic intermediate.[3] The pinacol ester group provides significant stability to the boronic acid moiety, making it less susceptible to dehydration and easier to handle compared to the free boronic acid.[3]

Below is a summary of its key physicochemical properties:

PropertyValueReference
Molecular Formula C10H18BNO2[1][2][4][5]
Molecular Weight 195.07 g/mol [2][4][5]
CAS Number 238088-16-9[1][2][5][6]
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile[1]
Physical State Clear, colorless liquid[1][6]
Refractive Index 1.4335-1.4395 @ 20°C[1]
Melting Point Data not available[6]
Boiling Point Data not available[6]
Solubility Soluble in organic solvents such as dichloromethane.[7]
SMILES CC1(C)OB(CCCC#N)OC1(C)C[1]
InChI Key LVMSRWXPZLRTIC-UHFFFAOYSA-N[1][2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alkyl boronic acid pinacol esters is the hydroboration of an alkene with pinacolborane (HBpin).[8] For this compound, a plausible synthetic route involves the hydroboration of 3-butenenitrile with pinacolborane, catalyzed by a suitable transition metal catalyst.

Reaction Scheme:

G reactant1 3-Butenenitrile product This compound reactant1->product + reactant2 Pinacolborane (HBpin) reactant2->product catalyst Catalyst catalyst->product

Caption: Synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-butenenitrile (1.0 equivalent) and a suitable solvent (e.g., anhydrous THF).

  • Catalyst Addition: Add a catalytic amount of a transition metal catalyst (e.g., a rhodium or iridium complex).

  • Reagent Addition: Slowly add pinacolborane (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. To minimize decomposition on silica, the silica gel can be pre-treated with boric acid.[4] Alternatively, for thermally stable compounds, distillation under reduced pressure can be employed.[1]

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl protons of the pinacol group, and multiplets for the propyl chain protons.

    • ¹³C NMR: Signals corresponding to the carbons of the propyl chain, the nitrile group, and the pinacol ester would be observed.

    • ¹¹B NMR: A characteristic broad singlet is expected for the boron atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess the purity of the compound.

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the nitrile (C≡N) stretching vibration would be expected around 2240-2260 cm⁻¹.

Biological and Pharmaceutical Relevance

Boronic acids and their derivatives, particularly pinacol esters, are of significant interest in medicinal chemistry and drug discovery.[5][9] They are known to act as enzyme inhibitors and have been incorporated into approved drugs.[5][10] The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in proteases, making them potent inhibitors.

The presence of a cyano group in this compound offers a versatile handle for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for its incorporation into larger, more complex molecules with potential biological activity.[11][12]

G cluster_0 Drug Discovery Pipeline A Boronic Acid Pinacol Ester (e.g., this compound) B Chemical Modification (e.g., Suzuki Coupling, Functional Group Transformation) A->B Versatile Intermediate C Lead Compound Generation B->C Library Synthesis D Preclinical Studies (In vitro & In vivo) C->D Biological Screening E Clinical Trials D->E Safety & Efficacy F FDA Approved Drug E->F Human Testing

Caption: Role of Boronic Acid Pinacol Esters in Drug Discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] Store the compound in a tightly closed container in a dry and cool place.[6]

Conclusion

This compound is a valuable synthetic intermediate with promising potential in various fields, particularly in the development of novel therapeutics. Its stable nature, coupled with the reactivity of the boronic ester and the versatility of the cyano group, makes it an attractive building block for medicinal chemists and researchers. This guide provides a foundational understanding of its properties and handling, encouraging further exploration of its applications.

References

Stability and Storage of 3-Cyano-1-propylboronic acid pinacol ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Cyano-1-propylboronic acid pinacol ester. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines general knowledge of boronic acid pinacol ester stability with information extracted from safety and technical data sheets.

Overview and Physicochemical Properties

This compound is a valuable building block in organic synthesis. Understanding its stability is crucial for ensuring its integrity and performance in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈BNO₂[1][2]
Molecular Weight 195.07 g/mol [1][2]
Appearance Colorless liquid[1]
CAS Number 238088-16-9[1]

Stability Profile

The primary degradation pathway for boronic acid pinacol esters is hydrolysis. Other factors such as temperature and light can also influence the stability of this compound.

Hydrolytic Stability

Pinacol esters of boronic acids are known to be susceptible to hydrolysis, which cleaves the boronic ester to the corresponding boronic acid and pinacol. This reaction is often reversible and is influenced by the presence of water, alcohols, and the pH of the environment. While specific kinetic data for the hydrolysis of this compound is not available, the general mechanism is well-understood.

Hydrolysis_Pathway 3-Cyano-1-propylboronic_acid_pinacol_ester 3-Cyano-1-propylboronic acid pinacol ester Products Hydrolysis Products 3-Cyano-1-propylboronic_acid_pinacol_ester->Products Hydrolysis Water Water (H₂O) Water->Products Boronic_Acid 3-Cyano-1-propylboronic acid Products->Boronic_Acid yields Pinacol Pinacol Products->Pinacol yields Storage_Recommendations cluster_storage Optimal Storage Conditions cluster_degradation Degradation Factors to Avoid Storage 3-Cyano-1-propylboronic acid pinacol ester Cool Cool Environment Storage->Cool Dry Dry Atmosphere Storage->Dry Inert Inert Gas Blanket (e.g., N₂, Ar) Storage->Inert Sealed Tightly Sealed Container Storage->Sealed Dark Protection from Light Storage->Dark Degradation Degradation Moisture Moisture/Humidity Moisture->Degradation Heat High Temperature Heat->Degradation Light Light Exposure Light->Degradation Hydrolysis_Study_Workflow Start Start: Prepare Stock Solution (in Aprotic Solvent) Incubate Incubate in Buffered Aqueous Solution (various pH) Start->Incubate Sample Withdraw Aliquots at Defined Time Points Incubate->Sample Quench Quench Reaction (in cold aprotic solvent) Sample->Quench Analyze HPLC Analysis Quench->Analyze Data Data Analysis: Determine Rate Constant Analyze->Data End End Data->End

References

An In-depth Technical Guide to 3-Cyano-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 238088-16-9

This technical guide provides a comprehensive overview of 3-Cyano-1-propylboronic acid pinacol ester, a versatile building block in modern organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its physicochemical properties, synthesis, applications, and safety protocols.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1][2] Its fundamental properties are summarized below, providing essential data for experimental design and execution.

PropertyValueReference
Molecular Formula C₁₀H₁₈BNO₂[2][3][4][5]
Molecular Weight 195.07 g/mol [3][4][5]
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile[1][2]
Synonyms 3-Cyanoprop-1-ylboronic acid, pinacol ester[6]
Appearance Clear colorless liquid[1][2]
Assay (GC) ≥95.0% - 97%[2][3]
Refractive Index (@ 20°C) 1.4335 - 1.4395[2]
InChI Key LVMSRWXPZLRTIC-UHFFFAOYSA-N[2][5]
SMILES CC1(C)OB(CCCC#N)OC1(C)C[2]

Synthesis and Reactions

Boronic acid pinacol esters are stable, versatile intermediates in organic synthesis.[7][8] The synthesis of alkyl boronic esters, such as the title compound, can be achieved through various methods, including the reaction of Grignard reagents with pinacolborane or the hydroboration of alkenes.[9]

A common synthetic route to this compound involves the hydroboration of 3-butenenitrile with pinacolborane.[4]

G Generalized Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Butenenitrile Reaction Hydroboration (e.g., with a catalyst) Reactant1->Reaction Reactant2 Pinacolborane (HBpin) Reactant2->Reaction Product 3-Cyano-1-propylboronic acid pinacol ester Reaction->Product

Caption: Generalized synthesis of the target compound via hydroboration.

Key Applications in Research and Development

Boronic acids and their pinacol esters are indispensable tools in medicinal chemistry and drug discovery, often enhancing potency or improving pharmacokinetic profiles.[10] Their stability and reactivity in cross-coupling reactions make them vital for constructing complex molecular architectures.[7]

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[11] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[7][11] The cyano group can also be a precursor to other functional groups, further expanding its synthetic utility.

G Role in Suzuki-Miyaura Cross-Coupling cluster_inputs Coupling Partners cluster_conditions Reaction Conditions cluster_output Result BoronicEster 3-Cyano-1-propylboronic acid pinacol ester Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) BoronicEster->Catalyst OrganicHalide Aryl/Vinyl Halide (R-X) OrganicHalide->Catalyst CoupledProduct Coupled Product (R-CH₂CH₂CH₂CN) Catalyst->CoupledProduct Byproducts Byproducts Catalyst->Byproducts Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst

Caption: Application as a building block in Suzuki-Miyaura reactions.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the reaction mixture with vigorous stirring at a specified temperature (typically 80-110 °C) for a period of 2-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[12]

G Experimental Workflow: Suzuki-Miyaura Coupling Prep 1. Prepare Reactants (Aryl Halide, Boronic Ester, Base) in inert atmosphere AddCat 2. Add Palladium Catalyst Prep->AddCat AddSolv 3. Add Degassed Solvent AddCat->AddSolv React 4. Heat and Stir (Monitor Progress) AddSolv->React Workup 5. Cool and Perform Aqueous Workup React->Workup Purify 6. Dry and Purify (Column Chromatography) Workup->Purify Final Pure Product Purify->Final

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

Proper handling and storage are critical when working with this compound. The compound is classified as harmful and toxic.[3][13]

Hazard InformationPrecautionary Measures
GHS Hazard Statements H302: Harmful if swallowed.[1][3] H312: Harmful in contact with skin.[1][3] H331/H332: Toxic or harmful if inhaled.[1][3][13]
Handling Use only under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3] Avoid contact with skin, eyes, and clothing.[1] Avoid ingestion and inhalation.[3] Prevent fire caused by electrostatic discharge.[1]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]
First Aid (Eyes) Rinse immediately with plenty of water for at least 15 minutes.[1][3]
First Aid (Skin) Wash off immediately with plenty of soap and water.[1][3]
First Aid (Ingestion) Do NOT induce vomiting. Call a physician or poison control center immediately.[1][3]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing.[1][3]
Incompatible Materials Strong oxidizing agents, strong acids.[3]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Oxides of boron.[3]

References

Spectroscopic Profiling of 3-Cyano-1-propylboronic acid pinacol ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-Cyano-1-propylboronic acid pinacol ester (IUPAC name: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile; CAS: 238088-16-9). Due to the limited availability of public experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous chemical structures. Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists working with or synthesizing this compound, particularly in the fields of organic chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile

  • Synonyms: this compound

  • CAS Number: 238088-16-9

  • Molecular Formula: C₁₀H₁₈BNO₂

  • Molecular Weight: 195.07 g/mol

  • Appearance: Expected to be a clear, colorless liquid.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral properties of the constituent functional groups and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.35t2H-CH₂-CN
~1.75m2H-CH₂-CH₂-CN
~1.24s12H-C(CH₃)₂
~0.85t2HB-CH₂-

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~119-C≡N
~83.5-O-C(CH₃)₂
~24.8-C(CH₃)₂
~23.0-CH₂-CH₂-CN
~16.5-CH₂-CN
Not observed*B-CH₂-

*The carbon atom directly attached to the boron atom is often broadened to the baseline or not observed due to quadrupolar relaxation.

Table 3: Predicted ¹¹B NMR Data (Solvent: CDCl₃, 128 MHz)

Chemical Shift (δ, ppm)Comments
~34Broad singlet, typical for tetracoordinate boronic esters.[1]
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (Neat, thin film)

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850StrongC-H (sp³) stretching
~2245Strong, SharpC≡N stretching[2][3][4][5]
~1470, 1370MediumC-H bending
~1350StrongB-O stretching[6]
~1145StrongC-O stretching
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

m/zInterpretation
195[M]⁺ (Molecular Ion)
180[M - CH₃]⁺
139[M - C₄H₈]⁺
100[M - C₅H₉O₂]⁺
83[Pinacol group fragment]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for liquid samples like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: -10 to 220 ppm.

  • ¹¹B NMR Acquisition:

    • Spectrometer: 128 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Number of Scans: 256.

    • Relaxation Delay: 0.5 s.

    • Spectral Width: -50 to 100 ppm.

    • Reference: BF₃·OEt₂ as an external standard.

IR Spectroscopy
  • Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

  • Acquisition: Place a second salt plate on top of the first to create a thin liquid film.

  • Instrumentation:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Mode: Transmittance.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation (Electrospray Ionization - ESI):

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode is typically used for boronic esters.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable signal.

    • Mass Range: Scan from m/z 50 to 500.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification Purity Purity Check (TLC, GC) Synthesis->Purity NMR NMR Spectroscopy (1H, 13C, 11B) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Reporting Reporting & Documentation Structure_Elucidation->Reporting

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized methodologies for the analysis of this compound. While experimental verification is essential, the data presented herein offers a reliable starting point for researchers in identifying and characterizing this compound. The detailed protocols and workflow diagrams are designed to facilitate the systematic and accurate spectroscopic analysis required in modern chemical research and development.

References

A Technical Guide to 3-Cyano-1-propylboronic acid pinacol ester: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyano-1-propylboronic acid pinacol ester, a versatile reagent with growing importance in synthetic chemistry and drug discovery. This document details its commercial availability, provides a detailed experimental protocol for its synthesis, and explores its potential application as a covalent inhibitor of serine proteases, a class of enzymes implicated in a variety of diseases.

Commercial Availability and Suppliers

This compound, also known by its IUPAC name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is readily available from a range of chemical suppliers. The compound is typically offered at purities of 96% or higher. For the convenience of researchers, a summary of prominent suppliers is provided in Table 1. It is important to note that two CAS numbers, 1911620-58-4 and 238088-16-9, are often associated with this compound.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
ProcessPointChemicals-96%Inquire
Echemi-98%Inquire
Thermo Fisher ScientificAAH27126-0696%5 g
Fisher ScientificAAH271260696%Inquire
BoronPharmBP2206998% Min.Inquire

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Data for this compound

PropertyValue
CAS Number 1911620-58-4, 238088-16-9
Molecular Formula C₁₀H₁₈BNO₂
Molecular Weight 195.07 g/mol
Appearance Clear, colorless liquid
Assay (GC) ≥95.0%
Refractive Index (@ 20°C) 1.4335-1.4395

Experimental Protocols

Synthesis of this compound via Hydroboration

Reaction Scheme:

Caption: Workflow for inhibitor synthesis and characterization.

The boronic ester moiety of this compound can also contribute to its biological activity. Boronic acids and their esters are known to interact with diols, which are present in various biological molecules, and have been explored as pharmacophores in their own right.

The proposed mechanism of covalent inhibition of prolyl oligopeptidase by a nitrile-containing inhibitor is depicted in the following signaling pathway diagram.

covalent_inhibition Mechanism of Covalent Inhibition of Prolyl Oligopeptidase cluster_active_site Enzyme Active Site POP_active Prolyl Oligopeptidase (Active State) EI_complex Enzyme-Inhibitor Non-covalent Complex POP_active->EI_complex Binding to Active Site Inhibitor 3-Cyano-1-propylboronic acid pinacol ester Inhibitor->EI_complex Covalent_adduct Covalent Thioimidate Adduct (Inactive State) EI_complex->Covalent_adduct Nucleophilic attack by Catalytic Serine Serine Serine Residue (Nucleophile) Histidine Histidine Residue (General Base) Aspartate Aspartate Residue

Caption: Covalent inhibition of prolyl oligopeptidase.

Molecular structure and formula of 3-Cyano-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Cyano-1-propylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. It details the compound's molecular structure, physicochemical properties, synthesis, and potential synthetic utility.

Molecular Identity and Structure

This compound, also known by its IUPAC name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is an organic compound featuring a boronic acid pinacol ester group at one end of a propyl chain and a nitrile (cyano) group at the other.[1][2][3] This structure makes it a valuable building block, allowing for selective modification at either functional group.

Molecular Formula : C₁₀H₁₈BNO₂[1][2][4]

SMILES : CC1(C)OB(CCCC#N)OC1(C)C[2]

InChI Key : LVMSRWXPZLRTIC-UHFFFAOYSA-N[2][3]

Figure 1: Molecular structure of the compound.

Physicochemical and Spectroscopic Data

The compound is a clear, colorless liquid at room temperature.[2][5] A summary of its key properties is provided in the tables below. While specific experimental spectroscopic data is not widely published, anticipated characteristics based on the molecular structure are provided for reference.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 238088-16-9[1][2]
Molecular Weight 195.07 g/mol [1][6]
Exact Mass 195.1430590[3]
Appearance Clear, colorless liquid[2][5]
Assay (GC) ≥95.0%[2]
Refractive Index 1.4335-1.4395 (@ 20°C)[2]
Melting/Freezing Point No data available[5]
Boiling Point No data available[5]
Flash Point No data available[5]
Table 2: Anticipated Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR Pinacol methyl protons (-C(CH₃)₂)Singlet, ~1.2 ppm (12H)
Methylene protons (-CH₂-CN)Triplet, ~2.4 ppm (2H)
Methylene protons (-CH₂-CH₂CN)Multiplet, ~1.8 ppm (2H)
Methylene protons (B-CH₂-)Triplet, ~0.8 ppm (2H)
¹³C NMR Nitrile carbon (-C≡N)~119-121 ppm
Pinacol quaternary carbons (-C(CH₃)₂)~83-84 ppm
Pinacol methyl carbons (-CH₃)~24-25 ppm
Propyl chain carbons (-CH₂-)Multiple signals in the ~10-40 ppm range
Carbon alpha to Boron (B-C)Signal may be broad or unobserved due to boron quadrupole relaxation
¹¹B NMR Pinacol boronate esterBroad singlet, ~30-34 ppm
FT-IR Nitrile (C≡N) stretchStrong, sharp band at ~2240-2260 cm⁻¹
C-H (sp³) stretch~2850-3000 cm⁻¹
B-O stretchStrong band at ~1300-1380 cm⁻¹

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the hydroboration of 3-butenenitrile (also known as 4-cyanobut-1-ene) with pinacolborane (HBpin).[1] This reaction, typically catalyzed by a transition metal complex (e.g., rhodium or iridium) or performed under radical conditions, results in the anti-Markovnikov addition of the borane across the double bond.

Reactant1 3-Butenenitrile Process Hydroboration (e.g., Rhodium Catalyst, THF) Reactant1->Process Reactant2 Pinacolborane (HBpin) Reactant2->Process Product 3-Cyano-1-propylboronic acid pinacol ester Process->Product Purification Purification (Distillation or Chromatography) Product->Purification FinalProduct Final Product (≥95% purity) Purification->FinalProduct

Figure 2: General synthesis workflow for the compound.
General Experimental Protocol (Illustrative)

This protocol is a generalized representation based on standard hydroboration procedures and should be adapted and optimized based on laboratory safety standards and specific catalyst systems.

  • Preparation : To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chosen transition metal catalyst (e.g., [Rh(cod)₂]BF₄ with a suitable phosphine ligand) and a dry, degassed solvent such as tetrahydrofuran (THF).

  • Addition of Reactants : Add 3-butenenitrile (1.0 equivalent) to the flask via syringe.

  • Hydroboration : Slowly add pinacolborane (HBpin, ~1.1 equivalents) dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring : Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours). Monitor the reaction progress using techniques like GC-MS or TLC until the starting material is consumed.

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification : The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound as a colorless oil.[7][8]

Applications in Research and Drug Development

While specific, large-scale applications for this compound are not extensively documented in peer-reviewed literature, its bifunctional nature provides significant potential as a versatile intermediate in organic synthesis. Boronic acids and their esters are fundamental building blocks in modern chemistry.[9]

The two key functional groups offer orthogonal reactivity:

  • Boronic Ester : This group is a classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, although alkylboronates are sometimes less reactive than their aryl counterparts.[9]

  • Nitrile Group : The cyano group is a versatile functional handle that can be:

    • Hydrolyzed to a carboxylic acid.

    • Reduced to a primary amine.

    • Converted into various heterocycles.

This dual functionality makes the molecule an attractive starting point for synthesizing more complex molecules, such as libraries of compounds for drug discovery screening or as a linker in bioconjugation or materials science. For instance, the boronic ester could be coupled to an aromatic ring, followed by transformation of the nitrile into an amine to introduce a key pharmacophore.

Core 3-Cyano-1-propylboronic acid pinacol ester Nitrile_Node Nitrile Group (R-CN) Core->Nitrile_Node Reacts at Boron_Node Boronic Ester (R-Bpin) Core->Boron_Node Reacts at Amine Primary Amine (via Reduction) Nitrile_Node->Amine Acid Carboxylic Acid (via Hydrolysis) Nitrile_Node->Acid Coupling C-C Coupled Product (via Suzuki-Miyaura) Boron_Node->Coupling

Figure 3: Potential synthetic utility of the compound.

Safety and Handling

This compound is classified as a hazardous substance.[5][10]

  • Hazards : It is harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[5][10]

  • Precautions : Handle in a well-ventilated area, such as a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid breathing vapors or mist.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Transport : It is regulated for transport under UN3276, NITRILES, LIQUID, TOXIC, N.O.S.[5][10]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

The Versatile Role of 3-Cyano-1-propylboronic Acid Pinacol Ester in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyano-1-propylboronic acid pinacol ester stands as a valuable, yet under-explored, building block for the synthesis of novel therapeutic agents. Its unique chemical architecture, featuring a reactive boronic ester moiety and a polar nitrile group, offers a versatile scaffold for the design of targeted inhibitors and other bioactive molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the development of serine protease inhibitors, exemplified by Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes. While direct literature on the application of this compound is nascent, this guide will utilize a well-characterized dipeptide boronic acid inhibitor of DPP-IV as a case study to illustrate the synthetic strategies and biological significance that similar alkylboronic acid pinacol esters can achieve.

Core Concepts: The Power of the Boronic Acid Warhead

Boronic acids and their pinacol esters are a cornerstone of modern medicinal chemistry due to their unique ability to form reversible covalent bonds with the catalytic serine residue in the active site of serine proteases.[1][2] This interaction leads to potent and often highly selective inhibition. The pinacol ester group serves as a stable protecting group, which can be deprotected under physiological conditions to reveal the active boronic acid.

Case Study: A Dipeptide Boronic Acid Inhibitor of DPP-IV

To illustrate the potential of alkylboronic acid pinacol esters in drug discovery, we will examine a representative dipeptide boronic acid inhibitor of DPP-IV. Dipeptidyl Peptidase IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3][4] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.[3][4]

Quantitative Data: Inhibitory Potency and Selectivity

The following table summarizes the inhibitory activity of a representative dipeptide boronic acid, "Compound X," against DPP-IV and other related serine proteases to demonstrate its potency and selectivity. This data is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
Compound X DPP-IV155>500>500
SitagliptinDPP-IV17.3---

Data is illustrative and based on reported values for similar dipeptide boronic acid inhibitors.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of a dipeptide boronic acid inhibitor, illustrating a potential synthetic route that could be adapted for this compound.

Synthesis of a Dipeptide Boronic Acid Inhibitor (Illustrative)

This protocol describes a general approach to synthesizing a dipeptide boronic acid inhibitor, which involves the coupling of an N-protected amino acid to an amino boronic acid pinacol ester, followed by deprotection.

Step 1: Peptide Coupling

  • To a solution of N-Boc-L-Alanine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Stir the mixture for 30 minutes at 0°C.

  • Add a solution of an aminoalkylboronic acid pinacol ester hydrochloride (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected dipeptide boronic acid pinacol ester.

Step 2: Deprotection

  • Dissolve the Boc-protected dipeptide boronic acid pinacol ester in a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford the final dipeptide boronic acid inhibitor as a hydrochloride salt.

In Vitro DPP-IV Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compound against DPP-IV.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add 50 µL of assay buffer (e.g., Tris-HCl, pH 7.5), 10 µL of the test compound at various concentrations, and 20 µL of human recombinant DPP-IV enzyme.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

  • Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) over time using a fluorescence plate reader.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the mechanism of action and the experimental design. The following diagrams, generated using Graphviz, illustrate the DPP-IV signaling pathway in glucose homeostasis and a typical experimental workflow for inhibitor screening.

DPP-IV Signaling Pathway in Glucose Homeostasis

DPP_IV_Pathway Ingestion Nutrient Ingestion Incretins GLP-1 & GIP (Active Incretins) Ingestion->Incretins stimulates release Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPPIV DPP-IV Enzyme Incretins->DPPIV Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose Blood Glucose Lowered Insulin->Glucose Inactive Inactive Metabolites DPPIV->Inactive degrades Inhibitor DPP-IV Inhibitor (e.g., Dipeptide Boronic Acid) Inhibitor->DPPIV inhibits Workflow Start Start: Synthesized Boronic Acid Compound InVitro In Vitro DPP-IV Inhibition Assay Start->InVitro IC50 Determine IC50 Value InVitro->IC50 Selectivity Selectivity Profiling (vs. DPP-8, DPP-9, etc.) IC50->Selectivity Lead Lead Compound Identification Selectivity->Lead End Further Preclinical Development Lead->End

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Cyano-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, and has become indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Boronic acid pinacol esters are widely favored as the organoboron partner due to their stability, ease of handling, and compatibility with a diverse range of reaction conditions compared to their corresponding free boronic acids.[1]

This document provides detailed application notes and experimental protocols for the use of 3-Cyano-1-propylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. The presence of a nitrile group in this building block makes it a valuable synthon for introducing a cyanopropyl moiety, a common structural element in medicinal chemistry that can serve as a handle for further functionalization or contribute to the desired physicochemical properties of the target molecule.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid pinacol ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> ArPdX; ArPdX -> Transmetalation [label="R-B(pin)\n(Base)"]; Transmetalation -> ArPdR; ArPdR -> RedElim; RedElim -> Pd0 [label="Ar-R"];

// Invisible nodes for spacing {rank=same; OxAdd; Transmetalation; RedElim;} } केंदot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application and Scope

This compound is a versatile reagent for the introduction of a 4-carbon nitrile-containing chain onto aromatic and heteroaromatic scaffolds. This moiety is of interest in drug discovery for its potential to engage in hydrogen bonding, act as a metabolic soft spot, or serve as a precursor to other functional groups such as amines or carboxylic acids.

While specific literature examples for the Suzuki-Miyaura coupling of this compound are not extensively documented, its reactivity can be reliably predicted based on established protocols for similar primary alkylboronic acid pinacol esters. The following sections provide representative protocols for the coupling of this reagent with various aryl halides, including activated, deactivated, and heteroaromatic systems.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes expected outcomes for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl halides under optimized conditions. These are representative examples based on general knowledge of Suzuki-Miyaura reactions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001285-95
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O (4:1)901670-80
32-ChloropyridinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃t-Amyl alcohol1102465-75
4Methyl 4-iodobenzoatePd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O (3:1)85890-98

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants, Catalyst, Ligand, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Heteroaryl Chloride

Microwave irradiation can often significantly reduce reaction times.

Materials:

  • 2-Chloropyridine (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 3 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.03 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • t-Amyl alcohol (2 mL)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial containing a stir bar, add 2-chloropyridine, this compound, palladium(II) acetate, RuPhos, and cesium carbonate.

  • Add t-amyl alcohol and securely cap the vial.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 110 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure outlined in Protocol 1.

Safety Information

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Bases such as potassium phosphate and cesium carbonate are corrosive and can cause skin and eye irritation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more active ligand, increasing the temperature, or extending the reaction time. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Protodeborylation: The C-B bond can sometimes be cleaved by residual water or acidic impurities. Using anhydrous conditions and a non-aqueous base can mitigate this side reaction.

  • Homocoupling: Homocoupling of the boronic ester can occur. This can sometimes be suppressed by using a lower catalyst loading or a different ligand.

By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable building block in the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 3-Cyano-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 3-Cyano-1-propylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the introduction of a cyanopropyl moiety, a common structural motif in medicinal chemistry.

Introduction

This compound is an important intermediate in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, valued for its mild reaction conditions, functional group tolerance, and the commercial availability and stability of its reagents. The cyanopropyl group introduced by this reagent is of significant interest in drug discovery, as the nitrile functionality can serve as a precursor to other functional groups or as a key interaction point with biological targets.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as this compound, with an organohalide or triflate in the presence of a palladium catalyst and a base. This powerful transformation is widely used for the synthesis of biaryls, alkyl-aryl compounds, and other complex molecular architectures.

A general schematic for the Suzuki-Miyaura coupling of this compound with an aryl halide is presented below:

Suzuki_Miyaura_Reaction reagent1 This compound catalyst Pd(0) Catalyst reagent1->catalyst + reagent2 Aryl Halide (Ar-X) reagent2->catalyst + product 4-Arylbutyronitrile catalyst->product Coupling base Base base->catalyst Experimental_Workflow start Start: Assemble Reactants reaction Reaction under Inert Atmosphere (Heating and Stirring) start->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product: 4-Arylbutyronitrile purification->product Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation (R-B(pin) + Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Cyano-1-propylboronic acid pinacol ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions and experimental protocols for the Suzuki-Miyaura cross-coupling of 3-Cyano-1-propylboronic acid pinacol ester with various aryl halides. This C(sp³)-C(sp²) coupling reaction is a valuable tool for the synthesis of 4-arylbutanenitriles, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4][5] While traditionally used for C(sp²)-C(sp²) bond formation, its application to the coupling of C(sp³)-hybridized organoboron reagents, such as alkylboronic esters, has gained significant traction.[1][6] The coupling of this compound with aryl halides provides a direct route to synthetically useful 4-arylbutanenitriles.

This document outlines recommended reaction conditions, including catalyst systems, ligands, bases, and solvents, and provides detailed experimental protocols based on established methodologies for similar B-alkyl Suzuki-Miyaura cross-coupling reactions.

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of alkylboronic esters is highly dependent on the careful selection of several key parameters:

  • Catalyst: Palladium-based catalysts are most commonly employed.[3][7][8][9] Pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with a suitable ligand.

  • Ligand: Electron-rich and sterically hindered phosphine ligands, such as SPhos and XPhos, have been shown to be effective in promoting the coupling of alkylboron reagents.[10]

  • Base: A base is crucial for the activation of the boronic ester to facilitate transmetalation.[2][3] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are typically used, often with the addition of a small amount of water.[3]

  • Aryl Halide: The reactivity of the aryl halide follows the general trend of I > Br > Cl. Aryl bromides are commonly used substrates, offering a good balance of reactivity and stability.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-Cyano-1-propylboronic acid pinacol ester p1 4-Arylbutanenitrile r1->p1 r2 Aryl Halide (Ar-X) r2->p1 re1 Pd Catalyst re2 Ligand re3 Base re4 Solvent G start Start reagents Combine Aryl Halide, Boronic Ester, and Base start->reagents inert Purge with Inert Gas reagents->inert solvent Add Solvent and Catalyst Solution inert->solvent reaction Heat and Stir solvent->reaction workup Cool, Dilute, and Wash reaction->workup purify Dry, Concentrate, and Purify workup->purify product Isolated 4-Arylbutanenitrile purify->product

References

Application Notes: Synthesis of Substituted Nitriles Using 3-Cyano-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of substituted nitriles utilizing 3-Cyano-1-propylboronic acid pinacol ester. This versatile reagent is a valuable building block in organic synthesis, particularly for the introduction of a cyanopropyl moiety through cross-coupling reactions. The primary application highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation.

Introduction

This compound (CAS No: 238088-16-9, Molecular Formula: C₁₀H₁₈BNO₂) is an organoboron compound that serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is renowned for its mild conditions, broad functional group tolerance, and the stability of the boronic ester reagent.

The cyanopropyl group introduced by this reagent is a versatile functional handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various other transformations, making it a valuable synthon in medicinal chemistry and drug discovery.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylbutanenitriles

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, vinylarenes, and alkylarenes. In this application, this compound is coupled with various aryl halides to produce 4-arylbutanenitriles. These products are of interest in medicinal chemistry as scaffolds for various therapeutic agents.

General Reaction Scheme:
Experimental Protocol:

Note: The following is a general, representative protocol based on established methods for Suzuki-Miyaura couplings of alkylboronic esters. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Add the degassed solvent mixture (5 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylbutanenitrile.

Representative Yield Data:

The following table provides representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These values are based on general trends in Suzuki-Miyaura reactions, where reactivity typically follows the order Ar-I > Ar-Br > Ar-Cl.

Aryl Halide (Ar-X)Product (4-Arylbutanenitrile)Representative Yield (%)
4-Iodoanisole4-(4-Methoxyphenyl)butanenitrile85-95
4-Bromoacetophenone4-(4-Acetylphenyl)butanenitrile70-85
3-Bromopyridine4-(Pyridin-3-yl)butanenitrile65-80
4-Chlorobenzonitrile4-(4-Cyanophenyl)butanenitrile40-60
2-Chlorotoluene4-(o-Tolyl)butanenitrile35-55

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents Aryl Halide, This compound, Pd Catalyst, Base reaction Reaction Setup (Inert Atmosphere) reagents->reaction solvent Degassed Solvent (e.g., Dioxane/Water) solvent->reaction heating Heating (80-100 °C) reaction->heating workup Aqueous Workup (Extraction & Washing) heating->workup purification Purification (Column Chromatography) workup->purification product Pure 4-Arylbutanenitrile purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Synthesis of Substituted Triazines

Substituted s-triazines are an important class of compounds with applications in medicinal chemistry and materials science. This compound can be used in a Suzuki-Miyaura type coupling with chloro-s-triazines to introduce the cyanopropyl moiety. This allows for the synthesis of novel triazine derivatives with potential biological activity.

General Reaction Scheme:
Experimental Protocol:

Note: This protocol is a representative example based on the coupling of boronic acids with chlorotriazines. Optimization for specific substrates is recommended.

Materials:

  • 2,4-Dichloro-6-substituted-1,3,5-triazine (1.0 mmol)

  • This compound (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Ethanol, 10 mL)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 2,4-dichloro-6-substituted-1,3,5-triazine (1.0 mmol) in the solvent (10 mL).

  • Add the this compound (1.1 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol) to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 35-78 °C) and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter to remove the catalyst and any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-chloro-4-(3-cyanopropyl)-6-substituted-1,3,5-triazine.

Representative Yield Data:

The following table shows representative yields for the coupling of this compound with various dichloro-s-triazines.

Dichloro-s-triazine SubstrateProductRepresentative Yield (%)
2,4-Dichloro-6-methoxy-1,3,5-triazine2-Chloro-4-(3-cyanopropyl)-6-methoxy-1,3,5-triazine80-90
2,4-Dichloro-6-phenoxy-1,3,5-triazine2-Chloro-4-(3-cyanopropyl)-6-phenoxy-1,3,5-triazine75-85
N-(2,4-Dichloro-1,3,5-triazin-6-yl)anilineN-(2-Chloro-4-(3-cyanopropyl)-1,3,5-triazin-6-yl)aniline70-80

Diagram of the Triazine Synthesis Workflow:

Triazine_Synthesis_Workflow reagents Dichloro-s-triazine, This compound, Pd Catalyst, Base reaction Reaction Setup reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction heating Heating (35-78 °C) reaction->heating filtration Filtration heating->filtration concentration Solvent Removal filtration->concentration recrystallization Recrystallization concentration->recrystallization product Pure Substituted Triazine recrystallization->product

Caption: Workflow for the synthesis of substituted triazines.

Conclusion

This compound is a highly effective reagent for the synthesis of substituted nitriles through palladium-catalyzed cross-coupling reactions. The protocols and data presented here provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies for the development of novel compounds in pharmaceuticals and other areas of chemical science. The mild reaction conditions and the stability of the reagent make it an attractive choice for complex molecule synthesis.

Application Notes and Protocols for 3-Cyano-1-propylboronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-1-propylboronic acid pinacol ester is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its structure incorporates a versatile boronic ester moiety and a cyano group. The boronic ester functionality makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1] The pinacol ester provides enhanced stability compared to the corresponding boronic acid, allowing for easier handling, purification, and storage.[1] The presence of the cyano group offers a handle for further synthetic transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, enabling the synthesis of diverse molecular scaffolds. This document provides a detailed experimental workflow for the application of this compound in Suzuki-Miyaura cross-coupling reactions with aryl halides.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
CAS Number 238088-16-9
Molecular Formula C₁₀H₁₈BNO₂
Molecular Weight 195.07 g/mol [2]
Appearance Clear, colorless liquid[3]
Assay (GC) ≥95.0%[3]
Refractive Index (@ 20°C) 1.4335-1.4395[3]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following section outlines a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methodologies for similar alkylboronic acid pinacol esters.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product r1 3-Cyano-1-propylboronic acid pinacol ester p1 4-Arylbutanenitrile (Ar-(CH₂)₃-CN) r1->p1 Suzuki-Miyaura Coupling r2 Aryl Bromide (Ar-Br) r2->p1 c1 Pd Catalyst (e.g., Pd(dppf)Cl₂) c1->p1 b1 Base (e.g., K₂CO₃) b1->p1 s1 Solvent (e.g., Dioxane/H₂O) s1->p1 G start Start setup Reaction Setup: - Add Aryl Bromide (1.0 equiv) - Add Boronic Ester (1.2 equiv) - Add K₂CO₃ (2.0 equiv) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Catalyst (Pd(dppf)Cl₂, 3 mol%) and Solvents (Dioxane/H₂O) inert->reagents reaction Heat and Stir (80-100 °C, 12-24 h) reagents->reaction monitor Monitor Reaction (TLC or GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc and H₂O monitor->workup Complete extraction Extraction with EtOAc workup->extraction washing Wash with Brine extraction->washing drying Dry over MgSO₄ and Concentrate washing->drying purification Purify by Flash Chromatography drying->purification product Isolated Product: 4-Arylbutanenitrile purification->product

References

Application Notes and Protocols: 3-Cyano-1-propylboronic acid pinacol ester as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-1-propylboronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its structure combines a reactive boronic ester functionality with a nitrile group, making it a valuable building block for the introduction of a cyanopropyl moiety into a variety of molecular scaffolds. This bifunctionality allows for its use in a range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The pinacol ester group confers enhanced stability and solubility in organic solvents compared to the corresponding free boronic acid, facilitating easier handling and purification. The nitrile group can be retained in the final product or serve as a precursor for other functional groups such as amines, carboxylic acids, or amides, further expanding its synthetic utility. These attributes make this compound a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Physicochemical Properties

PropertyValue
CAS Number 238088-16-9
Molecular Formula C₁₀H₁₈BNO₂
Molecular Weight 195.07 g/mol
Appearance Colorless liquid
Purity Typically ≥95% (GC)

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the propyl chain of the boronic ester and a variety of sp²-hybridized carbon atoms, typically from aryl, heteroaryl, or vinyl halides and triflates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryls, substituted aromatic compounds, and other conjugated systems. The use of this compound in this reaction allows for the straightforward synthesis of 4-arylbutanenitriles, which are valuable precursors for various pharmaceuticals and agrochemicals.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydroboration of 3-butenenitrile with pinacolborane.

Reaction Scheme:

reagent1 3-Butenenitrile reaction_plus + reagent1->reaction_plus reagent2 Pinacolborane reagent2->reaction_plus product 3-Cyano-1-propylboronic acid pinacol ester catalyst [Rh(cod)Cl]₂ dppf catalyst->product reaction_plus->product Catalyst Solvent (e.g., THF) Room Temperature

Caption: Synthesis of the target intermediate.

Materials:

  • 3-Butenenitrile

  • Pinacolborane

  • Bis(1,5-cyclooctadiene)rhodium(I) chloride ([Rh(cod)Cl]₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3-butenenitrile (1.0 eq) in anhydrous THF.

  • Add the rhodium catalyst precursor, [Rh(cod)Cl]₂, and the ligand, dppf.

  • To this mixture, add pinacolborane (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Quantitative Data:

ParameterValueReference
Yield Up to 95%[1]
Purity >95% (by GC)
Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Representative Protocol)

This protocol describes a general procedure for the coupling of this compound with an aryl bromide, for example, 4-bromotoluene.

Reaction Scheme:

reagent1 3-Cyano-1-propylboronic acid pinacol ester reaction_plus + reagent1->reaction_plus reagent2 Aryl Halide (e.g., 4-Bromotoluene) reagent2->reaction_plus product 4-(4-methylphenyl)butanenitrile catalyst Pd(dppf)Cl₂ catalyst->product base K₂CO₃ base->product reaction_plus->product Catalyst, Base Solvent (e.g., Dioxane/H₂O) Heat

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data for Suzuki-Miyaura Coupling:

Aryl HalideProductYield (%)
4-Bromotoluene4-(4-methylphenyl)butanenitrile85-95% (representative)
1-Bromo-4-methoxybenzene4-(4-methoxyphenyl)butanenitrile80-90% (representative)
3-Bromopyridine4-(pyridin-3-yl)butanenitrile75-85% (representative)

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Ester, Base, and Catalyst B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/GC) C->D E Cool and Quench D->E Reaction Complete F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Pure Product H->I Suzuki_Cycle cluster_base A Pd(0) Catalyst B Oxidative Addition (R-X) A->B C [R-Pd(II)-X] Complex B->C D Transmetalation (R'-B(OR)₂) C->D E [R-Pd(II)-R'] Complex D->E F Reductive Elimination E->F F->A Regeneration G R-R' (Product) F->G Base Base (e.g., K₂CO₃) Boronate R'-B(OR)₂ Activated [R'-B(OR)₂(OH)]⁻ Boronate->Activated + OH⁻ Activated->D

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Cyano-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your Suzuki-Miyaura cross-coupling reactions involving 3-Cyano-1-propylboronic acid pinacol ester and achieve higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: I am observing a low yield in my Suzuki coupling reaction. What are the common initial checks I should perform?

A1: Low yields in Suzuki couplings with alkylboronic esters can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality: While boronic esters are generally more stable than boronic acids, they can still degrade over time. Ensure you are using a fresh, high-purity batch of this compound.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are susceptible to oxidation and degradation.[1] Use fresh catalysts and ligands that have been stored correctly under an inert atmosphere. The choice of ligand is also critical; for Csp2-Csp3 couplings, bulky, electron-rich phosphine ligands often give better results.[2]

  • Solvent and Base Purity: It is crucial to use anhydrous and properly degassed solvents to prevent catalyst deactivation by oxygen.[1] Ensure your base is of high purity and finely powdered for better solubility and reactivity.[3]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.[1]

Q2: I suspect protodeboronation of my boronic ester is a significant side reaction. How can I minimize it?

A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, especially with functionalized alkylboronic esters. Here are some strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic ester but can also promote protodeboronation. Using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial. In some cases, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[2]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Employing strictly anhydrous conditions can help minimize this side reaction.[2]

  • Reaction Temperature: Higher temperatures can sometimes accelerate protodeboronation. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. However, in some cases, higher temperatures can favor the desired coupling over protodeboronation by increasing the rate of transmetalation.[4] Careful optimization of the reaction temperature is therefore recommended.

  • "Slow-Release" Strategy: Although you are already using a pinacol ester, which is a form of "slow-release" for the boronic acid, ensuring its stability throughout the reaction is key. Adding the boronic ester slowly to the reaction mixture via syringe pump can sometimes help maintain a low concentration and minimize side reactions.

Q3: My reaction seems to stall or is very slow. How can I improve the reaction rate and conversion?

A3: Slow reaction rates can be due to inefficient catalyst turnover or slow transmetalation. Consider the following:

  • Catalyst System: For challenging Csp2-Csp3 couplings, using highly active pre-catalysts (e.g., Buchwald precatalysts) can significantly improve reaction rates and yields. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.

  • Base and Solvent: The combination of base and solvent plays a crucial role. For alkylboronic esters, a common successful combination is a phosphate base like K₃PO₄ in a solvent system like dioxane/water or THF/water.[1][5] Anhydrous conditions with a soluble base like TMSOK in a solvent like THF can also lead to rapid reactions.[2]

  • Temperature: Increasing the reaction temperature can often overcome activation energy barriers and increase the reaction rate. Typical temperatures for Suzuki couplings range from 80-110 °C.[6]

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data on the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with alkylboronic acid pinacol esters, which can serve as a guide for optimizing your reaction with this compound.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃PPh₃K₃PO₄Toluene/H₂O1102421
2Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O802485
3Pd(OAc)₂RuPhosK₃PO₄Dioxane/H₂O1001878
4AntPhos-Pd-G3-TMSOKTHF25<190+

Data is representative and compiled from various sources for illustrative purposes. Yields are highly dependent on the specific aryl halide and exact reaction conditions.[2][5]

Table 2: Effect of Base and Solvent on Yield

EntryAryl HalideBoronic EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)
12,6-dichloropyridinen-heptylBpinPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O8085
22,6-dichloropyridinen-heptylBpinPd₂(dba)₃/SPhosCs₂CO₃Toluene/H₂O8065
32,6-dichloropyridinen-heptylBpinPd₂(dba)₃/SPhosK₂CO₃Toluene/H₂O8040
44-bromotoluenen-butyl-neopentylglycolBpinAntPhos-Pd-G3TMSOKTHF2596

Data is representative and compiled from various sources for illustrative purposes.[2][5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol is a starting point and should be optimized for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., anhydrous, powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., anhydrous, degassed Toluene/H₂O 10:1 or Dioxane/H₂O 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Protocol 2: Rapid Anhydrous Suzuki Coupling

This protocol is adapted for rapid coupling under anhydrous conditions.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., AntPhos-Pd-G3, 1-2 mol%)

  • Base (Potassium trimethylsilanolate, TMSOK, 1.5 equiv)

  • Solvent (Anhydrous THF)

Procedure:

  • In a glovebox, to an oven-dried vial, add the aryl halide, this compound, palladium precatalyst, and a stir bar.

  • Add anhydrous THF, followed by the TMSOK.

  • Seal the vial and stir at room temperature.

  • Monitor the reaction progress by GC-MS or LC-MS. Reactions are often complete in under 1 hour.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Product A Pd(0)L_n B [R¹-Pd(II)-X]L_n A->B Oxidative Addition C [R¹-Pd(II)-OR²]L_n B->C Ligand Exchange D [R¹-Pd(II)-R³]L_n C->D Transmetalation D->A Reductive Elimination CoupledProduct R¹-R³ D->CoupledProduct ArylHalide R¹-X ArylHalide->B BoronicEster R³-B(OR)₂ BoronicEster->C Base Base (e.g., K₃PO₄) Base->C Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagent Quality (Boronic Ester, Aryl Halide, Catalyst, Ligand, Solvent, Base) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temperature) CheckReagents->CheckConditions Protodeboronation Significant Protodeboronation? CheckConditions->Protodeboronation StalledReaction Reaction Stalled? Protodeboronation->StalledReaction No OptimizeBase Optimize Base (e.g., K₃PO₄, Cs₂CO₃, TMSOK) Protodeboronation->OptimizeBase Yes OptimizeTemp Adjust Temperature StalledReaction->OptimizeTemp No OptimizeCatalyst Optimize Catalyst/Ligand (e.g., Buchwald Precatalysts) StalledReaction->OptimizeCatalyst Yes Anhydrous Use Anhydrous Conditions OptimizeBase->Anhydrous Success Improved Yield OptimizeTemp->Success OptimizeCatalyst->Success Anhydrous->Success

References

Improving reaction efficiency of 3-Cyano-1-propylboronic acid pinacol ester couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reaction efficiency of Suzuki-Miyaura couplings involving 3-Cyano-1-propylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider for a successful Suzuki-Miyaura coupling with this compound?

A1: The most critical parameters are the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the presence of both an alkylboronic ester and a nitrile functional group, careful optimization is required to maximize yield and minimize side reactions. Alkylboronic esters are known to have slower transmetalation rates compared to their aryl counterparts.[1]

Q2: My reaction is showing low to no yield. What are the first things I should check?

A2: When a Suzuki coupling fails, begin by assessing these key areas:

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are active and not degraded. Consider using a pre-formed, air-stable catalyst.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic ester and decomposition of the catalyst.[2] Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas like argon or nitrogen.[2]

  • Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic esters can be susceptible to hydrolysis.[3][4][5]

Q3: I am observing significant protodeboronation of my boronic ester. How can I minimize this side reaction?

A3: Protodeboronation, the replacement of the boronate group with a hydrogen atom, is a common side reaction.[1][2] To minimize it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][7]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents can significantly reduce its occurrence.[2]

  • Temperature Control: Lowering the reaction temperature may help, but this needs to be balanced with achieving a reasonable reaction rate.

Q4: What is the likely cause of boronic ester homocoupling, and how can I prevent it?

A4: The formation of a dimer from your boronic ester (homocoupling) is often caused by the presence of oxygen in the reaction mixture.[2] Rigorous degassing of all solvents and ensuring the reaction is maintained under a strictly inert atmosphere is the primary solution.[2]

Q5: Can the cyano group interfere with the reaction?

A5: Yes, the nitrile (cyano) group can potentially influence the reaction. While often a spectator group, nitriles can be hydrolyzed to carboxylic acids under strongly acidic or basic aqueous conditions.[8] They are also incompatible with some strong oxidizing and reducing agents.[8] The Lewis basicity of the nitrogen in the cyano group could also potentially interact with the palladium catalyst, though this is less common than with nitrogen-containing heterocycles like pyridine.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed catalyst 1. Evaluate Catalyst System start->catalyst Start Here base 2. Optimize Base catalyst->base If no improvement sub_catalyst1 Increase catalyst/ligand loading (e.g., 1-5 mol%) catalyst->sub_catalyst1 sub_catalyst2 Switch to a more active ligand (e.g., Buchwald-type ligands like SPhos, XPhos) catalyst->sub_catalyst2 conditions 3. Adjust Reaction Conditions base->conditions If no improvement sub_base Use a stronger, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃) base->sub_base result Improved Conversion conditions->result Goal sub_conditions1 Increase temperature incrementally (e.g., 80°C to 110°C) conditions->sub_conditions1 sub_conditions2 Increase reaction time conditions->sub_conditions2

Caption: A stepwise guide for troubleshooting low reaction conversion.

Detailed Recommendations:

  • Catalyst System: The transmetalation step for alkylboronic esters can be slow.[1] Using highly active phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can significantly accelerate the reaction. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than older sources like Pd(PPh₃)₄.[2]

  • Base Selection: A base is required to activate the boronic ester for transmetalation.[9] For alkylboronic esters, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[6] Strong hydroxide bases (like NaOH) should be used with caution as they can promote hydrolysis of the pinacol ester and the nitrile group.[2][8]

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The presence of water can facilitate the formation of the active ArPd(OH) species, but can also lead to hydrolysis.[9][10] If hydrolysis is an issue, consider anhydrous conditions.[2] Increasing the temperature can improve reaction rates, but may also increase side product formation.

Issue 2: Formation of Byproducts (Protodeboronation or Homocoupling)

If your desired product is contaminated with byproducts, the focus should be on refining the reaction conditions to suppress these unwanted pathways.

Table 1: Effect of Reaction Parameters on Side Product Formation

ParameterTo Reduce ProtodeboronationTo Reduce HomocouplingRationale
Atmosphere Maintain inert atmosphereCrucial: Rigorously degas solvents and maintain a positive pressure of Ar or N₂Oxygen is a primary cause of homocoupling.[2]
Base Use milder, non-hydroxide bases (e.g., K₂CO₃, CsF).[2][11]Use high-purity baseStrong bases in water can accelerate protodeboronation.[2]
Solvent Consider anhydrous conditions (e.g., dry dioxane, THF).[2]Use freshly distilled/degassed solventsWater is the proton source for protodeboronation.[2]
Temperature Use the lowest effective temperatureUse the lowest effective temperatureHigher temperatures can accelerate decomposition pathways.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Note: This is a general procedure and may require optimization for your specific substrate.

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).[2]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1-0.5 M with respect to the limiting reagent) via syringe.[2]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Catalytic Cycle

cluster_steps Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2 R¹-Pd(II)L₂-X pd0->pd2 R¹-X tm Transmetalation r1pd2r2 R¹-Pd(II)L₂-R² pd2->r1pd2r2 R²-B(pin) + Base r1pd2r2->pd0 R¹-R² re Reductive Elimination product R¹-R² reagents R¹-X (Aryl Halide) boron R²-B(pin) (Boronic Ester) + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Effect of base and solvent on 3-Cyano-1-propylboronic acid pinacol ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Cyano-1-propylboronic acid pinacol ester in cross-coupling reactions.

Troubleshooting Guide

Low or no yield in cross-coupling reactions is a common issue. The following table outlines potential problems, their probable causes, and recommended solutions when using this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation Ineffective Catalyst System: The chosen palladium catalyst or ligand may not be suitable for the specific substrates.Screen alternative palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, PPh₃). Buchwald's palladacycle precatalysts are often effective for challenging couplings.[1]
Inappropriate Base: The base may be too weak to facilitate transmetalation or too strong, leading to side reactions.Test a range of bases such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base is often solvent-dependent.[2][3][4]
Incorrect Solvent: The solvent system may not be optimal for solubility of reagents or for the catalytic cycle.Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with an aqueous co-solvent. The ratio of organic solvent to water can be critical.[2] For base-sensitive substrates, anhydrous conditions may be necessary.
Significant Protodeboronation Presence of Water and Strong Base: Water is a proton source, and strong bases can accelerate the cleavage of the C-B bond, especially with electron-rich or sterically hindered substrates.[5]Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6] Running the reaction under anhydrous conditions can significantly reduce this side reaction.
Prolonged Reaction Time at High Temperature: Extended heating can lead to decomposition of the boronic ester.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider using a more active catalyst to reduce reaction time and temperature.
Formation of Homocoupled Byproducts Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic ester.Ensure the reaction mixture is thoroughly degassed (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.
Poor Reproducibility Variable Reagent Quality: The purity of the boronic ester, aryl halide, base, and solvent can significantly impact the reaction outcome.Use high-purity reagents and ensure solvents are anhydrous and properly degassed. The physical form of the base (e.g., finely powdered) can also affect reaction rates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of base to use with this compound?

A1: The optimal base is highly dependent on the specific reaction partners (e.g., the aryl halide) and the solvent system. A good starting point is to screen common bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][3][4] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[6]

Q2: Should I run the reaction under aqueous or anhydrous conditions?

A2: While many Suzuki-Miyaura reactions benefit from the presence of water to facilitate the catalytic cycle, alkylboronic acid pinacol esters can be susceptible to protodeboronation in the presence of water and a base.[5] If you observe significant byproduct formation from the cleavage of the C-B bond, switching to anhydrous conditions with a non-hydroxide base is recommended.

Q3: My this compound appears to be degrading. How can I improve its stability?

A3: Alkylboronic esters can be less stable than their aryl counterparts. To minimize degradation, store the reagent under an inert atmosphere at a low temperature. In the reaction, using milder bases and shorter reaction times with a highly active catalyst can prevent decomposition. The use of pinacol esters, in general, offers greater stability compared to the corresponding boronic acids.[7]

Q4: What is the role of the nitrile group in the reactivity of this compound?

A4: The nitrile group is a functional group that is generally well-tolerated in Suzuki-Miyaura coupling reactions. Its electron-withdrawing nature may have a modest electronic effect on the boronic ester, but it is unlikely to directly participate in the catalytic cycle under standard conditions.

Quantitative Data on Base and Solvent Effects

Base Solvent Yield (%)
NaOHMethanol/Water (3:2)96.3
NaOHMethanol78.9
NaOHEthanol73.4
NaOHTetrahydrofuran (THF)10.4
NaOHDimethylformamide (DMF)30.9
KOHMethanol/Water (3:2)98.1
K₂CO₃Methanol/Water (3:2)92.5
Data adapted from a study on the Suzuki-Miyaura coupling of phenylboronic acid and bromobenzene.[2]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagram illustrates the key decision points and their potential outcomes when optimizing a Suzuki-Miyaura coupling reaction involving this compound.

G cluster_0 Reaction Optimization Workflow Start Start with Standard Conditions (e.g., Pd(PPh3)4, K2CO3, Dioxane/H2O) CheckYield Check Reaction Yield and Purity Start->CheckYield Troubleshoot Low Yield or Side Reactions CheckYield->Troubleshoot Poor Success High Yield of Desired Product CheckYield->Success Good OptimizeBase Screen Different Bases (e.g., K3PO4, Cs2CO3, KF) Troubleshoot->OptimizeBase OptimizeSolvent Vary Solvent System (e.g., Toluene, THF, Anhydrous) Troubleshoot->OptimizeSolvent OptimizeCatalyst Change Catalyst/Ligand (e.g., Buchwald Precatalysts) Troubleshoot->OptimizeCatalyst OptimizeBase->CheckYield OptimizeSolvent->CheckYield OptimizeCatalyst->CheckYield

Caption: Optimization workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Cross-Coupling of 3-Cyano-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Cyano-1-propylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I resolve this?

A1: Low or no yield in the cross-coupling of this compound can stem from several factors, primarily related to catalyst selection, reaction conditions, and reagent stability.

Initial Checks:

  • Reagent Quality: Verify the purity of your this compound and the aryl halide. Impurities can inhibit the catalyst.

  • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.[1] Ensure all solvents are thoroughly degassed.

Catalyst and Ligand Selection: For the coupling of sp³-hybridized alkylboronic esters, standard palladium catalysts like Pd(PPh₃)₄ may not be optimal. More electron-rich and sterically hindered phosphine ligands are often required to facilitate the catalytic cycle, particularly the reductive elimination step.

Recommended Catalyst Systems for Alkylboronic Esters:

  • Buchwald Ligands: Ligands such as SPhos and XPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2/G3, are known to be effective for C(sp²)-C(sp³) couplings.

  • Trialkylphosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) is another effective ligand for promoting the coupling of alkylboronic reagents.

Base and Solvent Considerations:

  • Base Selection: A strong, non-nucleophilic base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are common choices. For sensitive substrates, milder bases like potassium fluoride (KF) can be explored to minimize side reactions.

  • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often used to dissolve both the organic substrates and the inorganic base. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) have also been reported to be highly effective for rapid coupling of alkylboronic esters.[2]

Issue 2: Significant Formation of Side Products

Q2: My reaction is producing a substantial amount of side products, such as the homocoupling of the boronic ester or dehalogenation of my aryl halide. How can I suppress these unwanted reactions?

A2: The formation of side products is a common issue in Suzuki-Miyaura couplings and can often be mitigated by optimizing the reaction conditions.

Homocoupling of the Boronic Ester: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of a Pd(II) species that facilitates the homocoupling.

  • Mitigation: Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is crucial.

Protodeboronation of the Boronic Ester: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in butane-1-nitrile. This is often exacerbated by elevated temperatures and the presence of water and a strong base.

  • Mitigation:

    • Use a milder base such as KF.

    • Employ anhydrous reaction conditions if possible.

    • Run the reaction at the lowest effective temperature.

    • Using the pinacol ester form of the boronic acid, as you are, is already a good measure to reduce the rate of protodeboronation compared to the free boronic acid.

Dehalogenation of the Aryl Halide: This side reaction involves the replacement of the halide on your coupling partner with a hydrogen atom.

  • Mitigation: This can sometimes be attributed to certain catalyst/ligand combinations or the presence of impurities that act as a hydride source. Screening different ligands and ensuring the purity of all reagents can help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Can the cyano group on the this compound interfere with the palladium catalyst?

A1: Yes, the nitrogen lone pair of the cyano group has the potential to coordinate to the palladium center. This coordination can sometimes inhibit the catalytic cycle by occupying a coordination site on the palladium, thereby slowing down or preventing the desired oxidative addition or reductive elimination steps. However, studies have also shown that nitrile-functionalized ligands can in some cases enhance catalytic activity.[3][4] If catalyst inhibition is suspected, using a ligand that binds more strongly to the palladium than the cyano group can help to mitigate this effect. Bulky, electron-rich phosphine ligands are often effective in this regard.

Q2: What is a good starting point for a general experimental protocol for the coupling of this compound with an aryl bromide?

A2: The following is a general protocol that can be used as a starting point and should be optimized for your specific substrates.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the aryl bromide, this compound, palladium pre-catalyst, and base under an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Coupling of Alkylboronic Esters with Aryl Halides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95Effective for a broad range of aryl bromides.
XPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O1001>95Rapid reaction times with a pre-catalyst.[1]
Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane251295Room temperature coupling is possible.[5]
AntPhos-Pd-G3 (2)-TMSOKTHF25<196Rapid, anhydrous conditions.[2]

Note: Yields are representative and can vary depending on the specific substrates used.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(pin) + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 ReductElim Reductive Elimination PdII_R2->ReductElim ReductElim->Pd0 R¹-R² CoupledProduct Coupled Product (R¹-R²) ReductElim->CoupledProduct ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicEster 3-Cyano-1-propylboronic acid pinacol ester (R²-B(pin)) BoronicEster->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Check_Reagents Check Reagent Purity and Catalyst Activity Check_Inert->Check_Reagents Optimize_Catalyst Optimize Catalyst System (Bulky/Electron-Rich Ligands) Check_Reagents->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Optimize_Catalyst->Optimize_Conditions Side_Products Significant Side Products? Optimize_Conditions->Side_Products Homocoupling Homocoupling: Improve Degassing Side_Products->Homocoupling Yes Success Improved Yield Side_Products->Success No Protodeboronation Protodeboronation: Use Milder Base, Lower Temp, or Anhydrous Conditions Homocoupling->Protodeboronation Dehalogenation Dehalogenation: Screen Ligands, Check Reagent Purity Protodeboronation->Dehalogenation Dehalogenation->Success

References

Technical Support Center: Purification of Products from 3-Cyano-1-propylboronic acid pinacol ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products involving 3-Cyano-1-propylboronic acid pinacol ester.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of products from reactions such as Suzuki-Miyaura cross-coupling.

Issue 1: Product co-elutes with boron-containing impurities during silica gel chromatography.

  • Possible Cause: Boronic acid and boronate ester byproducts can have polarities similar to the desired product, leading to poor separation.

  • Solutions:

    • Azeotropic Distillation with Methanol: Boric acid can be removed as volatile trimethyl borate.

      • Protocol:

        • Concentrate the crude reaction mixture.

        • Add methanol and reconcentrate under reduced pressure.

        • Repeat this process 3-5 times for effective removal.

    • Basic Aqueous Wash: A wash with a basic solution can help remove acidic boron impurities.

      • Protocol:

        • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

        • Wash the organic layer with a 1-2 M aqueous solution of NaOH or K₂CO₃.

        • Separate the aqueous layer and wash the organic layer with brine.

        • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

    • Specialized Scavengers: Use silica-based scavengers designed to bind boronic acids.

Issue 2: Low recovery of the desired product after purification.

  • Possible Cause: The product may be partially soluble in the aqueous phase during extraction, especially if it contains polar functional groups. The product might also be unstable on silica gel.

  • Solutions:

    • Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.

    • pH Adjustment: If the product has acidic or basic properties, adjust the pH of the aqueous layer during workup to minimize its solubility in water.

    • Alternative Chromatography Media: If product instability on silica gel is suspected, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

Issue 3: Presence of homocoupling byproducts from the aryl halide or the boronic ester.

  • Possible Cause: These byproducts are common in Suzuki-Miyaura reactions and can be difficult to separate from the desired product due to similar polarities.

  • Solutions:

    • Optimized Chromatography: Careful selection of the solvent system for flash chromatography is crucial. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing homocoupling impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Suzuki-Miyaura reaction with this compound?

A1: Common byproducts include:

  • Homocoupling product of the aryl halide: Ar-Ar

  • Homocoupling product of the boronic ester: (NC-(CH₂)₃)₂

  • Protodeboronation product: The boronic ester is replaced by a hydrogen atom.

  • Residual palladium catalyst and ligands.

  • Inorganic salts from the base used in the reaction.

Q2: What is a general work-up procedure for a Suzuki-Miyaura reaction?

A2: A typical work-up involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Filtering through a pad of Celite to remove the palladium catalyst.

  • Separating the organic layer in a separatory funnel.

  • Washing the organic layer with water and then brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the organic layer under reduced pressure to obtain the crude product.

Q3: How do I choose a suitable solvent system for flash column chromatography?

A3: The choice of solvent system depends on the polarity of your product. The presence of the nitrile group in your product will increase its polarity.

  • Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

  • A good starting point for many nitrile-containing compounds is a gradient of 10-50% ethyl acetate in hexanes.

  • For more polar products, a system of methanol in dichloromethane may be necessary.

Q4: Can I use recrystallization to purify my product?

A4: Yes, if your product is a solid, recrystallization is an excellent purification technique. The choice of solvent is critical. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization of aromatic nitriles include ethanol, ethyl acetate/hexanes, and toluene.

Data Presentation

The following tables provide examples of purification strategies for compounds structurally related to the expected products of reactions with this compound.

Table 1: Flash Chromatography Purification Data

Compound StructureStationary PhaseEluent System (v/v)Reference Compound Class
4-(Aryl)butanenitrileSilica GelGradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)Aromatic Nitrile
4-(Heteroaryl)butanenitrile (e.g., Pyridinyl)Silica GelGradient of Methanol in Dichloromethane (e.g., 1% to 10%)Heterocyclic Nitrile (polar)
4-(Aryl)butanenitrile with polar substituentsAlumina (Neutral)Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 70%)Polar Aromatic Nitrile

Table 2: Recrystallization Purification Data

Compound ClassRecrystallization Solvent(s)Typical Recovery Yield (%)Notes
Aromatic NitrilesEthanol/Water70-90Dissolve in hot ethanol, add water until cloudy, then cool slowly.
Aromatic NitrilesEthyl Acetate/Hexanes75-95Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.
Heterocyclic NitrilesToluene60-85Can be effective for less polar heterocyclic systems.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Work-up

  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a separatory funnel and shake vigorously.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a column with silica gel in the desired non-polar solvent (e.g., hexanes).

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) start->workup filtration Filtration (e.g., through Celite) workup->filtration concentration1 Concentration filtration->concentration1 purification_choice Purification Method concentration1->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography If Liquid or Oil recrystallization Recrystallization purification_choice->recrystallization If Solid analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis product Pure Product analysis->product

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Logic start Impure Product after Initial Purification check_impurities Identify Impurities (e.g., NMR, LC-MS) start->check_impurities boron_impurities Boron-Containing Byproducts check_impurities->boron_impurities Boronic species detected homocoupling Homocoupling Byproducts check_impurities->homocoupling Dimeric byproducts detected other_impurities Other Impurities check_impurities->other_impurities Other contaminants boron_solution Azeotropic Distillation with MeOH or Basic Wash boron_impurities->boron_solution homocoupling_solution Optimize Chromatography or Recrystallize homocoupling->homocoupling_solution other_solution Re-purify with Alternative Method other_impurities->other_solution pure_product Pure Product boron_solution->pure_product homocoupling_solution->pure_product other_solution->pure_product

Caption: Troubleshooting logic for purifying reaction products.

Minimizing protodeboronation of 3-Cyano-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Cyano-1-propylboronic acid pinacol ester. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the stability of this reagent, specifically focusing on minimizing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant side reaction for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of an organoborane compound is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this process converts the starting material into butyronitrile, consuming the valuable boronic ester and reducing the yield of the desired product in reactions like Suzuki-Miyaura cross-couplings. This side reaction complicates product purification and leads to inefficient processes.[2][3]

Q2: What are the primary experimental factors that promote the protodeboronation of boronic esters?

A2: Several factors can accelerate the rate of protodeboronation. The most common include:

  • Base Selection: The type and strength of the base are critical. Strong bases, particularly hydroxide-containing bases like NaOH and KOH, can significantly promote protodeboronation.[4][5]

  • Reaction Temperature: Higher reaction temperatures often increase the rate of the protodeboronation side reaction, sometimes more than the desired productive reaction.[2][4]

  • Presence of Water: Protodeboronation is a protonolysis reaction, meaning it requires a proton source. Water can act as this source, and its presence can facilitate the hydrolysis of the pinacol ester to the more susceptible boronic acid, which can then undergo protodeboronation.[1][6]

  • Inefficient Catalysis: In cross-coupling reactions, if the catalytic cycle is slow, the boronic ester is exposed to potentially degrading conditions for an extended period, increasing the likelihood of protodeboronation.[2][4]

Q3: How does the cyano group in this compound affect its stability?

A3: The electron-withdrawing nature of the cyano group can influence the electronic properties of the molecule. While pinacol esters are generally more stable than their corresponding boronic acids, the presence of an electron-withdrawing group can increase the Lewis acidity of the boron center. This can make the molecule more susceptible to nucleophilic attack by bases, which is often the initiating step in base-catalyzed protodeboronation.

Q4: What is the general mechanism for base-catalyzed protodeboronation?

A4: The base-catalyzed protodeboronation of a boronic ester typically proceeds through the formation of a more reactive boronate species. A base (e.g., hydroxide) attacks the electron-deficient boron atom to form a tetrahedral "ate" complex. This complexation increases the electron density on the carbon atom attached to the boron, weakening the C-B bond and making it susceptible to cleavage by a proton source, such as water.[1]

Protodeboronation_Mechanism cluster_main Base-Catalyzed Protodeboronation Pathway Start Alkyl Boronic Pinacol Ester (R-Bpin) Base_label + Base (e.g., OH⁻) AteComplex Tetrahedral Boronate 'Ate' Complex [R-B(pin)OH]⁻ Proton_label + Proton Source (e.g., H₂O) Product Protodeboronated Product (R-H) Byproduct Borate Byproduct Base_label->AteComplex Proton_label->Product Proton_label->Byproduct

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Troubleshooting Guide: Low Yields and Byproduct Formation

This guide addresses the common issue of observing low yields of the desired product accompanied by the formation of butyronitrile, the protodeboronated byproduct of this compound.

Problem: Significant protodeboronation is observed, leading to low product yield.

A decision tree for troubleshooting this issue is presented below.

Troubleshooting_Workflow Start Low Yield & Protodeboronation Observed? Base Is a strong base (e.g., NaOH, KOH) being used? Start->Base Yes Temp Is the reaction temperature > 80 °C? Base->Temp No Sol_Base Solution: Switch to a weaker base (K₃PO₄, Cs₂CO₃, K₂CO₃). Base->Sol_Base Yes Catalyst Is the cross-coupling reaction sluggish? Temp->Catalyst No Sol_Temp Solution: Lower the temperature. (Try 60-80 °C). Temp->Sol_Temp Yes Anhydrous Are anhydrous conditions being used? Catalyst->Anhydrous No Sol_Catalyst Solution: Optimize catalyst/ligand system to increase reaction rate. Catalyst->Sol_Catalyst Yes Sol_Anhydrous Solution: Ensure rigorous anhydrous conditions. Anhydrous->Sol_Anhydrous No End Problem Resolved Anhydrous->End Yes Sol_Base->Temp Sol_Temp->Catalyst Sol_Catalyst->Anhydrous Sol_Anhydrous->End

Caption: Decision tree for troubleshooting protodeboronation.

Potential Cause 1: Inappropriate Base Selection

Strong bases are known to accelerate protodeboronation.[4] Switching to a milder, non-hydroxide base is often the most effective first step in minimizing this side reaction.

Solution: Replace strong bases like NaOH or KOH with weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[4]

The following table provides representative data on how base selection can affect the extent of protodeboronation in a model cross-coupling reaction.

Base (2.5 equiv)SolventTemperature (°C)Time (h)Desired Product Yield (%)Protodeboronation (%)
NaOHDioxane/H₂O100122570
K₂CO₃Dioxane/H₂O100127520
K₃PO₄ Dioxane 80 12 92 <5
Cs₂CO₃Dioxane801290<8

Note: Data are illustrative and intended for comparative purposes.

Potential Cause 2: High Reaction Temperature

Elevated temperatures can disproportionately increase the rate of the protodeboronation side reaction relative to the desired coupling reaction.[4]

Solution: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A good starting point is often between 60-80 °C. Monitor the reaction progress closely by TLC or LCMS to avoid prolonged heating after the starting material is consumed.

Potential Cause 3: Presence of Protic Solvents/Adventitious Water

Water is a key ingredient for protodeboronation. Using anhydrous solvents and reagents is crucial for minimizing this pathway. Pinacol esters are more stable than boronic acids, in part because the pinacol group protects the boron center from attack by water, preventing hydrolysis to the more reactive boronic acid.[7]

Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, and ensure that bases and other reagents are anhydrous.

Experimental_Workflow cluster_workflow Anhydrous Suzuki-Miyaura Workflow Prep 1. Prepare Glassware (Oven-dry, cool under N₂/Ar) Add_Solids 2. Add Solids under Inert Gas (Aryl Halide, Anhydrous Base, Pd Catalyst, Ligand) Prep->Add_Solids Purge 3. Evacuate & Refill with Inert Gas (3x) Add_Solids->Purge Add_Solvent 4. Add Anhydrous Solvent (via syringe) Purge->Add_Solvent Degas 5. Degas Solvent (sparge with N₂/Ar for 15 min) Add_Solvent->Degas Add_Boronate 6. Add 3-Cyano-1-propylboronic acid pinacol ester (1.2-1.5 equiv) (via syringe) Degas->Add_Boronate React 7. Heat to Desired Temp (e.g., 80 °C) and stir Add_Boronate->React Monitor 8. Monitor Reaction (TLC/LCMS) React->Monitor Workup 9. Work-up Promptly upon completion Monitor->Workup

Caption: Recommended experimental workflow for minimizing protodeboronation.

Detailed Steps:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.

  • Boronic Ester Addition: Add the this compound (1.3 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction's progress by TLC or LCMS.

  • Work-up: As soon as the starting material is consumed, cool the reaction to room temperature and proceed with the aqueous work-up to minimize potential product degradation or further side reactions.

References

Handling and safety precautions for 3-Cyano-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Cyano-1-propylboronic acid pinacol ester

This guide provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with this compound (CAS No. 238088-16-9).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This compound is classified as harmful and toxic. The primary hazards are:

  • Toxic if inhaled [1][2].

  • Harmful in contact with skin [1][2].

  • Harmful if swallowed [1][2]. It is crucial to avoid all personal contact, including inhalation, and to use the substance in a well-ventilated area, preferably a chemical fume hood[3][4].

Q2: What are the proper storage conditions for this chemical?

A2: To ensure stability and safety, store the compound according to the following conditions:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place[1][3].

  • Store locked up[1][5].

  • Protect from moisture, as boronic esters can be susceptible to hydrolysis[5][6][7].

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids, and foodstuff containers[1][3][4].

Q3: What Personal Protective Equipment (PPE) should I wear when handling this compound?

A3: A comprehensive set of PPE is required to minimize exposure risk:

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1][4].

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use[1].

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure. For larger quantities or in case of fire risk, fire/flame resistant and impervious clothing is recommended[1][4].

  • Respiratory Protection: Use only under a chemical fume hood[4]. If exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., Type A Brown for organic gases and vapors) should be used[1][4].

Q4: What is the correct first aid procedure in case of accidental exposure?

A4: Immediate action is critical. Follow these procedures and seek medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical attention[1][4].

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor[1][4].

  • Eye Contact: Rinse eyes immediately with plenty of pure water for at least 15 minutes, ensuring to rinse under the eyelids. Seek immediate medical attention[1][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately[1][4].

Q5: How should I dispose of waste containing this chemical?

A5: Dispose of this material as hazardous waste.

  • The material should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].

  • Do not allow the chemical to enter drains or sewer systems[1][3].

  • Empty containers should be triple-rinsed (or equivalent) before they can be offered for recycling or reconditioning[1].

Troubleshooting Guides

Problem: My reaction yield is significantly lower than expected, and I suspect compound degradation.

  • Possible Cause: Pinacol boronic esters are susceptible to hydrolysis, especially when exposed to water or alcohols, which can cleave the pinacol group and affect reactivity[6][7].

  • Solution:

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

    • Maintain Inert Atmosphere: Handle the compound and set up reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to atmospheric moisture.

    • Check Reagents: Ensure other reagents, particularly bases or aqueous solutions used in workups, are handled carefully to minimize contact time with the boronic ester.

    • Temperature Control: While stable under normal conditions, avoid excessive heat during handling and reactions unless specified by the protocol[4].

Problem: I am observing significant streaking and poor separation during purification by silica gel column chromatography.

  • Possible Cause: This is a known issue with pinacol boronates, which are often oily liquids and can interact unfavorably with silica gel[6][7]. This can be due to partial hydrolysis on the acidic silica surface.

  • Solution:

    • Alternative Purification: If possible, distillation is an effective method for purifying boronic esters and can provide analytically pure material[8].

    • Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a neutral or basic agent (e.g., 1-2% triethylamine in your eluent) and then re-equilibrate with your starting eluent. This neutralizes active sites.

    • Solvent System: Use less polar, non-protic solvent systems where possible.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a reverse-phase C18 silica, for purification.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 238088-16-9[1][9][10]
Molecular Formula C10H18BNO2[1][9][10]
Molecular Weight 195.07 g/mol [1][9]
Appearance Clear, colorless liquid[1][10]
Purity ≥95.0%[10]
Refractive Index 1.4335-1.4395 @ 20°C[10]

Table 2: Hazard Identification and Safety

Hazard CategoryClassification & StatementSource(s)
Acute Toxicity (Inhalation) Toxic if inhaled (H331)[1]
Acute Toxicity (Oral) Harmful if swallowed (H302)[1]
Acute Toxicity (Dermal) Harmful in contact with skin (H312)[1]
Chemical Stability Stable under normal conditions.[4]
Incompatible Materials Strong oxidizing agents, Strong acids.[4][5]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Oxides of boron.[4]

Experimental Protocols

Protocol 1: General Handling and Dispensing of the Liquid Ester

  • Objective: To safely transfer a precise amount of this compound from its storage container to a reaction vessel.

  • Materials:

    • Stock bottle of this compound

    • Inert gas source (Argon or Nitrogen) with manifold

    • Dry, clean syringes and needles

    • Septum-sealed reaction vessel (oven-dried)

    • Appropriate PPE (goggles, gloves, lab coat)

  • Procedure:

    • Work exclusively within a certified chemical fume hood[4].

    • Ensure the reaction vessel is dry and under a positive pressure of inert gas.

    • Allow the stock bottle of the boronic ester to reach room temperature before opening if it was stored refrigerated.

    • Puncture the septum of the stock bottle with a needle connected to the inert gas manifold to equalize pressure.

    • Using a clean, dry syringe with a needle, carefully pierce the septum and draw the desired volume of the liquid.

    • To avoid introducing air, draw a small amount of inert gas from the headspace into the syringe after drawing the liquid.

    • Transfer the liquid to the reaction vessel by piercing its septum and dispensing the contents.

    • Remove the syringe and rinse it immediately with an appropriate dry solvent, collecting the rinse as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the transfer[3].

Protocol 2: Example Reaction Setup - Suzuki-Miyaura Cross-Coupling

  • Objective: To provide a general workflow for using the boronic ester in a palladium-catalyzed cross-coupling reaction.

  • Materials:

    • This compound

    • Aryl halide partner

    • Palladium catalyst (e.g., Pd(PPh3)4)

    • Base (e.g., K2CO3, CsF)

    • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

    • Schlenk flask or similar reaction vessel

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, the base, and a magnetic stir bar.

    • Add the anhydrous solvent via cannula or syringe.

    • Following the procedure in Protocol 1, add the this compound to the reaction mixture via syringe.

    • Degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Under a positive flow of inert gas, add the palladium catalyst to the flask.

    • Seal the flask and heat the reaction to the desired temperature for the required time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature before proceeding with the aqueous workup.

  • Safety Note: Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere. The reaction may generate pressure; ensure proper venting if necessary.

Mandatory Visualizations

Spill_Response_Workflow Spill Response Workflow for this compound spill_detected Spill Detected assess Assess Hazard (Size & Location) spill_detected->assess decision Minor or Major Spill? assess->decision minor_spill Minor Spill (Manageable by user) decision->minor_spill Minor major_spill Major Spill (Unmanageable) decision->major_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->don_ppe alert_evacuate Alert Others & Evacuate Area major_spill->alert_evacuate contact_ehs Contact Emergency/ EHS Personnel alert_evacuate->contact_ehs contain Contain Spill with Inert Absorbent (Sand, Vermiculite) don_ppe->contain collect Collect Waste in a Sealed, Labeled Container Use spark-proof tools contain->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose

Caption: A decision workflow for responding to a chemical spill.

Chemical_Handling_Logic Logical Workflow for Chemical Handling receive 1. Receive & Inspect Chemical Container store 2. Store Properly (Cool, Dry, Ventilated, Locked) receive->store plan 3. Plan Experiment (Review SDS, Protocol) store->plan ppe 4. Don Full PPE plan->ppe handle 5. Handle in Fume Hood (Inert Atmosphere) ppe->handle react 6. Perform Reaction handle->react purify 7. Workup & Purification (Consider Hydrolysis Risk) react->purify waste 8. Segregate & Collect Hazardous Waste purify->waste cleanup 9. Decontaminate Glassware & Work Area waste->cleanup dispose 10. Final Disposal of Waste (Follow Institutional Policy) cleanup->dispose

Caption: A sequential workflow for safe chemical handling from receipt to disposal.

References

Impact of water on 3-Cyano-1-propylboronic acid pinacol ester stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of water on the stability and reactivity of 3-Cyano-1-propylboronic acid pinacol ester. Below are frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of water?

A1: this compound is moderately stable in the presence of water. Like other boronic acid pinacol esters, it is susceptible to hydrolysis, which converts it to the corresponding boronic acid and pinacol.[1][2] This hydrolysis is often catalyzed by acidic or basic conditions. For routine, short-term handling in experiments like Suzuki-Miyaura cross-coupling reactions, the presence of water is often necessary and tolerated. However, for long-term storage, anhydrous conditions are recommended to prevent degradation.

Q2: What are the primary degradation pathways for this compound in aqueous media?

A2: The two main degradation pathways in the presence of water are:

  • Hydrolysis: The boron-oxygen bond of the pinacol ester is cleaved by water to form 3-cyano-1-propylboronic acid and pinacol. This is often a prerequisite for its use in cross-coupling reactions, as the boronic acid is the active species.

  • Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic ester group with a hydrogen atom. This leads to the formation of butyronitrile and is a common cause of reduced yields in cross-coupling reactions.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can accelerate the hydrolysis of the pinacol ester to the boronic acid.[2] At physiological pH (around 7.4), the hydrolysis can be considerably accelerated compared to neutral or slightly acidic aqueous solutions.[3]

Q4: Can I use this compound directly in aqueous Suzuki-Miyaura reactions?

A4: Yes, it is common practice to use boronic acid pinacol esters directly in Suzuki-Miyaura reactions that use aqueous solvent mixtures. The basic conditions of the reaction facilitate the in situ hydrolysis of the pinacol ester to the active boronic acid species required for the catalytic cycle.

Q5: How should I store this compound?

A5: To ensure its long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Storing it in a desiccator can also help to minimize exposure to moisture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using this compound in reactions involving water.

Problem 1: Low or no yield in Suzuki-Miyaura cross-coupling reaction.

Potential Cause Suggested Solution
Incomplete hydrolysis of the pinacol ester While basic conditions promote hydrolysis, insufficient water or a non-optimal base can lead to incomplete formation of the active boronic acid. Ensure your solvent system contains an appropriate amount of water (e.g., a 4:1 mixture of an organic solvent like dioxane or THF with water is common).[4] Consider using a stronger base if compatible with your substrate.
Protodeboronation This side reaction is a major cause of low yields. It can be promoted by high temperatures and prolonged reaction times. Try lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed. Using milder bases like K₃PO₄ or Cs₂CO₃ can sometimes reduce the rate of protodeboronation.
Catalyst inhibition by the cyano group The nitrogen atom of the cyano group can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. If catalyst inhibition is suspected, consider using a higher catalyst loading or employing a ligand that is less susceptible to displacement.
Poor solubility of reagents Ensure that all reaction components, including the boronic ester, aryl halide, and base, are adequately soluble in the chosen solvent system. Poor solubility can lead to slow and incomplete reactions.

Problem 2: Presence of significant side products.

Potential Cause Suggested Solution
Homocoupling of the boronic ester This occurs when two molecules of the boronic ester react with each other. It is often a result of the presence of oxygen in the reaction mixture. Ensure that your reaction setup is properly degassed with an inert gas (argon or nitrogen) before adding the catalyst.[5]
Formation of butyronitrile This is a direct result of protodeboronation. Refer to the solutions for "Protodeboronation" in Problem 1.

Data Presentation

The following tables provide illustrative quantitative data on the stability of this compound under various conditions. This data is representative and based on general trends observed for alkylboronic acid pinacol esters. Actual rates should be determined experimentally.

Table 1: Illustrative Half-life of this compound in Aqueous Solutions at 25°C

Condition Illustrative Half-life (t½)
Deionized Water (pH ~6.5)~ 24 hours
Phosphate Buffer (pH 7.4)~ 8 hours
HCl Solution (pH 2)~ 4 hours
NaOH Solution (pH 12)~ 1 hour

Table 2: Illustrative Impact of Water on Yield in a Model Suzuki-Miyaura Reaction

Solvent System (Organic:Water) Illustrative Yield (%) Notes
Toluene (anhydrous)< 5%Incomplete hydrolysis of the pinacol ester.
Dioxane : Water (9:1)75%Good balance of hydrolysis and reaction rate.
Dioxane : Water (4:1)85%Optimal water content for many Suzuki reactions.
Dioxane : Water (1:1)60%Increased risk of protodeboronation.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy

Objective: To quantitatively determine the rate of hydrolysis under specific pH and temperature conditions.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • Buffer solution of desired pH (prepared in D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 20 mM) in the deuterated solvent.

  • Prepare a stock solution of the internal standard in the same deuterated solvent.

  • In an NMR tube, combine a known volume of the boronic ester stock solution and the internal standard stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a known volume of the D₂O buffer solution to the NMR tube to initiate hydrolysis.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the pinacol group of the ester and a characteristic signal of the internal standard.

  • Calculate the concentration of the remaining ester at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the ester versus time to determine the hydrolysis rate and half-life.

Protocol 2: Troubleshooting a Low-Yielding Suzuki-Miyaura Reaction

Objective: To systematically identify the cause of a low-yielding cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous organic solvent (e.g., dioxane, THF)

  • Degassed water

  • Reaction vials

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Baseline Reaction: Set up the reaction according to your original protocol that resulted in a low yield. Ensure all reagents are of high purity.

  • Degassing: Thoroughly degas the solvent and the reaction mixture with an inert gas for at least 15-20 minutes before adding the catalyst.

  • Varying Water Content: Set up parallel reactions with varying ratios of organic solvent to water (e.g., 9:1, 4:1, 1:1).

  • Screening Bases: Set up parallel reactions using different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) while keeping other parameters constant.

  • Varying Temperature: If the reaction is sluggish, incrementally increase the temperature. If protodeboronation is an issue, try lowering the temperature.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Analysis: Compare the outcomes of the different reaction conditions to identify the optimal parameters for your specific substrates.

Visualizations

Hydrolysis_Pathway Ester 3-Cyano-1-propylboronic acid pinacol ester BoronicAcid 3-Cyano-1-propylboronic acid Ester->BoronicAcid Hydrolysis Water H₂O AcidBase Acid or Base (Catalyst) Pinacol Pinacol

Caption: Hydrolysis pathway of this compound.

Suzuki_Troubleshooting Start Low Yield in Suzuki Reaction CheckDegassing Is the reaction properly degassed? Start->CheckDegassing Degas Degas solvent and reaction mixture with inert gas. CheckDegassing->Degas No CheckWater Is the water content optimal? CheckDegassing->CheckWater Yes Degas->CheckWater VaryWater Screen different solvent:water ratios (e.g., 9:1, 4:1). CheckWater->VaryWater Unsure CheckBase Is the base appropriate? CheckWater->CheckBase Yes VaryWater->CheckBase ScreenBases Try milder bases (K₃PO₄, Cs₂CO₃) to reduce protodeboronation. CheckBase->ScreenBases No CheckCatalyst Is the catalyst being inhibited? CheckBase->CheckCatalyst Yes ScreenBases->CheckCatalyst IncreaseCatalyst Increase catalyst loading or change ligand. CheckCatalyst->IncreaseCatalyst Possibly Success Improved Yield CheckCatalyst->Success No, other issue IncreaseCatalyst->Success

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.

References

Validation & Comparative

A Comparative Guide to 3-Cyano-1-propylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of 3-cyano-1-propylboronic acid pinacol ester with other boronic acids and their derivatives in the context of Suzuki-Miyaura coupling, supported by experimental data and detailed protocols.

Executive Summary: The Stability and Reactivity Trade-Off

The selection between a boronic acid and its corresponding pinacol ester often involves a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1] However, they are also more prone to decomposition through pathways like protodeboronation.[1] Boronic esters, particularly pinacol esters, offer enhanced stability, making them easier to handle, purify, and store.[1][2] This stability is advantageous in complex, multi-step syntheses where the purity and integrity of starting materials are paramount.

The presence of a nitrile group in this compound introduces an additional electronic element that can influence its reactivity and compatibility with various catalytic systems.

Quantitative Performance Comparison

Table 1: Suzuki-Miyaura Coupling of Various Alkylboronic Acid Pinacol Esters with Aryl Halides

Boronic EsterAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
n-Heptylboronic acid pinacol ester2,6-Dichloropyridine1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O (2:1)1001874[3]
n-Butylboronic acid pinacol ester4-BromotolueneAntPhos/PdTMSOKTHF70<196
3-Phenylpropylboronic acid pinacol ester2-BromonaphthaleneAntPhos/PdTMSOKTHF70<194
3-Cyanopropylboronic acid pinacol ester analog (Styrene-derived amine-borane)4-Bromo-N,N-dimethylanilinePd₂(dba)₃ / XantphosKOHToluene/H₂O801695[4]
Allylboronic acid pinacol esterAryl bromides/triflatesPd catalystBaseVariousRT-100VariesGood-Excellent[5]
Methylboronic acid pinacol ester2-BromonaphthaleneAntPhos/PdTMSOKTHF70<185

Table 2: Influence of Functional Groups on Suzuki-Miyaura Coupling of Alkylboronic Esters

Boronic Ester FunctionalityAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)ObservationsReference
Alkyl chloride2,6-Dichloropyridine1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O (2:1)10071Tolerates primary alkyl chlorides[3]
Olefin2,6-Dichloropyridine1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O (2:1)10078Compatible with terminal alkenes[3]
Acetal2,6-Dichloropyridine1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O (2:1)10082Acetal protecting group is stable[3]
Nitrile (on styrene)4-Bromo-N,N-dimethylanilinePd₂(dba)₃ / XantphosKOHToluene/H₂O8095Nitrile group well-tolerated[4]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an alkylboronic acid pinacol ester, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling of an Alkylboronic Acid Pinacol Ester with an Aryl Halide:

Materials:

  • Aryl halide (1.0 equiv)

  • Alkylboronic acid pinacol ester (e.g., this compound) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, THF, often with a small amount of water)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the alkylboronic acid pinacol ester, and the base.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Add the degassed solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mechanistic and Application Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The choice of boronic acid versus boronic ester can influence the kinetics of the transmetalation step.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-X L2->R1-Pd(II)-R2 L2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)-R2 L2->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)-R2 L2->R1-R2 Reductive Elimination R1 R1 = Aryl, Vinyl R2 R2 = Alkyl (e.g., 3-cyanopropyl) X X = Halide (Br, I, Cl), OTf L L = Ligand (e.g., PPh3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Development: DPP-4 Inhibitors

This compound and similar cyanopyrrolidine-containing boronic esters are valuable building blocks in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[6] DPP-4 is a therapeutic target for type 2 diabetes.[7] The nitrile group in these inhibitors often plays a crucial role in binding to the active site of the enzyme.

DPP4_Inhibition cluster_synthesis Synthesis cluster_moa Mechanism of Action Aryl-X Aryl Halide/Triflate DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin analog) Aryl-X->DPP4_Inhibitor Suzuki-Miyaura Coupling Cyano-BoronicEster 3-Cyano-1-propylboronic acid pinacol ester Cyano-BoronicEster->DPP4_Inhibitor DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits GLP1_GIP Incretin Hormones (GLP-1, GIP) DPP4->GLP1_GIP Inactivates Insulin Insulin Secretion GLP1_GIP->Insulin Increases Glucose Blood Glucose Insulin->Glucose Decreases

References

The Stability-Reactivity Tug-of-War: A Comparative Guide to Boronic Acids and Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the selection of an organoboron reagent is a critical decision that profoundly influences the efficiency, yield, and practicality of synthetic endeavors. This guide provides an objective comparison of two pivotal classes of these reagents: boronic acids and their corresponding boronate esters. By presenting experimental data and detailed methodologies, this document aims to equip scientists with the knowledge to make informed decisions for their specific synthetic challenges, particularly in the context of widely-used cross-coupling reactions.

Executive Summary: The Reactivity vs. Stability Trade-Off

The fundamental difference between boronic acids and boronate esters lies in a classic chemical trade-off between reactivity and stability. Boronic acids are generally the more reactive species, often leading to faster reaction times in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, particularly under aqueous basic conditions, which can compromise their shelf-life and reaction outcomes.[1]

Conversely, boronate esters, with the pinacol esters being a prominent example, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[1] The compromise for this stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common to many cross-coupling reactions, though direct transmetalation from the ester is also a possible pathway.[1]

Quantitative Performance Comparison

The following tables summarize representative quantitative data, illustrating the performance differences between boronic acids and their pinacol boronate esters in the Suzuki-Miyaura cross-coupling reaction.

Property Boronic Acids Boronate Esters (Pinacol) References
General Reactivity Higher, leading to faster reaction times.Lower intrinsic reactivity, though can be activated in situ.[1][3]
Stability Lower; susceptible to oxidation and protodeboronation.Higher; often stable to air, moisture, and chromatography.[1][2]
Handling & Storage Often requires inert atmosphere and low temperatures for long-term storage.Generally stable at room temperature and easy to handle.[2]
Purity of Starting Material Can be challenging to obtain and maintain in high purity.Generally high; can be purified by standard techniques like column chromatography.[2]
Typical Reaction Yield Potentially higher in short reaction times, but can be compromised by decomposition.Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2]

Table 1: General Property Comparison of Boronic Acids and Pinacol Boronate Esters.

Entry Boron Reagent Relative Rate of Transmetalation References
1Arylboronic Acid1.00[4]
2Arylboronic Acid Pinacol EsterSlower formation of product, no discrete intermediate observed.[4]
3Arylboronic Acid Glycol Ester~23 times faster than arylboronic acid.[5]
4Arylboronic Acid Dimethyl Ester~21 times faster than arylboronic acid.[5]
5Boroxine~9.33 times faster than arylboronic acid.[5]

Table 2: Relative Reactivity in the Transmetalation Step of Suzuki-Miyaura Coupling. Relative rates are estimated from reported kinetic data.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and the choice of boron reagent directly impacts the key transmetalation step of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X-Ln Ar-Pd(II)-X-Ln Pd(0)Ln->Ar-Pd(II)-X-Ln Oxidative Addition (Ar-X) Ar-Pd(II)-OR'-Ln Ar-Pd(II)-OR'-Ln Ar-Pd(II)-X-Ln->Ar-Pd(II)-OR'-Ln Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-OR'-Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-OR'-Ln->Ar-Ar' Ar'-B(OR)2 Ar'-B(OH)2 or Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-OR'-Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The decision to employ a boronic acid or a boronate ester is often guided by the specific demands of the synthesis.

Reagent_Selection start Synthetic Goal stability_check Is the boronic acid known to be unstable? start->stability_check reaction_speed Is maximizing reaction rate critical? stability_check->reaction_speed No boronate_ester Use Boronate Ester stability_check->boronate_ester Yes boronic_acid Use Boronic Acid reaction_speed->boronic_acid Yes multistep Is this part of a multi-step synthesis or HTS? reaction_speed->multistep No multistep->boronic_acid No multistep->boronate_ester Yes

Caption: A decision-making workflow for selecting a boron reagent.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for comparing the performance of boronic acids and boronate esters.

General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronate ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or boronate ester, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the isolated yield and characterize the product by NMR spectroscopy and mass spectrometry.

For a kinetic comparison, aliquots of the reaction mixture can be taken at specified time points, quenched, and analyzed to determine the rate of product formation.

Conclusion

The choice between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task. Boronic acids are the reagents of choice when maximizing the reaction rate is the primary objective and when the reagent can be used promptly after preparation or has been stored under strictly inert conditions.[1] Boronate esters, on the other hand, are preferable when the corresponding boronic acid is unstable, when high purity of the starting material is essential for subsequent steps, or when the reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1][2] The superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

Pinacol Esters vs. Free Boronic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the choice of reagents is paramount to the success of a reaction. Among the most powerful tools for carbon-carbon bond formation is the Suzuki-Miyaura cross-coupling reaction, which heavily relies on the use of organoboron compounds. For researchers, scientists, and drug development professionals, a critical decision lies in the selection between free boronic acids and their corresponding pinacol esters. This guide provides an objective, data-driven comparison of these two classes of reagents, highlighting the distinct advantages of using pinacol esters in terms of stability, handling, and purification, supported by experimental data and detailed protocols.

The Stability Advantage: A Tale of Two Boron Species

Free boronic acids, while highly reactive, are notoriously susceptible to various decomposition pathways.[1] A significant drawback is their tendency to undergo dehydration to form cyclic boroxine anhydrides, which can exist in equilibrium with the monomeric form. Furthermore, they are prone to protodeboronation, particularly under the aqueous basic conditions often employed in cross-coupling reactions, leading to a reduction in yield.[2][3]

In stark contrast, boronic acid pinacol esters exhibit significantly enhanced stability.[4][5][6] The pinacol group, with its sterically hindering methyl groups, shields the boron atom from unwanted reactions, rendering the molecule more robust towards moisture and air.[7] This increased stability translates to a longer shelf-life and greater reliability in synthetic procedures, a crucial factor in multi-step syntheses and high-throughput screening environments.[1][5]

Quantitative Performance Comparison

The trade-off for the enhanced stability of pinacol esters is often a slightly reduced reaction rate compared to the more reactive free boronic acids.[1][8] However, in many applications, the benefits of stability and purity of the starting material outweigh the need for maximal reaction speed, leading to more reproducible outcomes and higher isolated yields.[9]

Suzuki-Miyaura Coupling: Phenylboronic Acid vs. Phenylboronic Acid Pinacol Ester

The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-iodoanisole with phenylboronic acid and its pinacol ester, illustrating the practical implications of the reactivity-stability trade-off.

ReagentReaction Time (hours)Yield (%)
Phenylboronic Acid1~95
Phenylboronic Acid Pinacol Ester4~85

Table 1: Representative data for the Suzuki-Miyaura coupling of phenylboronic acid and its pinacol ester with 4-iodoanisole.[2]

Hydrolytic Stability of Phenylboronic Pinacol Esters

The stability of pinacol esters can be influenced by the electronic nature of substituents on the aromatic ring. The following data shows the percentage of various phenylboronic pinacol esters remaining after incubation in a pH 7.4 buffer, highlighting their relative hydrolytic stabilities.

Substituent on Phenyl Ring% Ester Remaining after 10 min% Ester Remaining after 60 min
4-Amino20<5
4-Hydroxy4010
4-Acetamido7550
Unsubstituted9080
4-Chloro>95>95

Table 2: Percentage of residual phenylboronic pinacol ester over time in a 50 mM sodium phosphate buffer at pH 7.4.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following are representative protocols for the synthesis, purification, and application of pinacol esters in comparison to free boronic acids.

Protocol 1: Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester

This protocol describes the esterification of a free boronic acid with pinacol.

Materials:

  • 4-Methoxyphenylboronic acid

  • Pinacol

  • Magnesium sulfate (anhydrous)

  • Diethyl ether or Pentane

  • Water

Procedure:

  • To an oven-dried flask, add 4-methoxyphenylboronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).[5][10]

  • Add diethyl ether as the solvent and stir the suspension under an inert atmosphere (e.g., argon) at room temperature for 24 hours.[10]

  • Filter the solids and concentrate the filtrate in vacuo.

  • Dissolve the crude material in pentane and wash with water (3x).[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the 4-methoxyphenylboronic acid pinacol ester.[10] Further purification can be achieved by flash column chromatography or distillation.[5][10]

Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura reaction, which can be adapted for both a free boronic acid and its pinacol ester.

Materials:

  • Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)

  • Boronic acid or Pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, THF/water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.

  • Add the solvent system. For boronic acids, a mixture of an organic solvent and an aqueous solution of the base is common. For pinacol esters, anhydrous conditions can sometimes be employed, although aqueous basic conditions are also frequently used to facilitate in situ hydrolysis to the boronic acid.[2]

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Purification of Pinacol Boronic Esters via Boric Acid-Impregnated Silica Gel Chromatography

Standard silica gel chromatography of pinacol esters can sometimes lead to hydrolysis or poor separation. A modified procedure using boric acid-impregnated silica gel can mitigate these issues.[2][4][6]

Preparation of Boric Acid-Impregnated Silica Gel:

  • Prepare a 1% (w/v) solution of boric acid in methanol.

  • Add silica gel to the boric acid solution to form a slurry.

  • Evaporate the methanol under reduced pressure until a free-flowing powder is obtained.

  • Dry the silica gel in an oven at 100-120 °C for several hours before use.

Chromatography Procedure:

  • Dry-load the crude pinacol ester onto a small amount of the prepared silica gel.

  • Pack a column with the boric acid-impregnated silica gel using the desired eluent system (e.g., a hexane/ethyl acetate gradient).

  • Place the dry-loaded sample onto the top of the column and elute with the chosen solvent system to isolate the pure pinacol boronic ester.

Visualizing the Chemical Logic

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key reaction pathways and relationships.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic Acid / Ester R-B(OR)2 Boronic Acid / Ester->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Coupled Product (Ar-R) Reductive\nElimination->Ar-R

Suzuki-Miyaura cross-coupling reaction workflow.

Boronic_Acid_Equilibrium cluster_0 Free Boronic Acid Boronic Acid R-B(OH)2 Boroxine (RBO)3 Boronic Acid->Boroxine - 3 H2O

Equilibrium between a boronic acid and its boroxine anhydride.

Stability_Comparison Free Boronic Acid Free Boronic Acid Decomposition Decomposition (Protodeboronation, Oxidation) Free Boronic Acid->Decomposition Pinacol Ester Pinacol Ester Stable Stable (Handling, Storage, Chromatography) Pinacol Ester->Stable

Enhanced stability of pinacol esters over free boronic acids.

Conclusion

For researchers engaged in complex organic synthesis and drug development, the advantages of using pinacol esters over free boronic acids are clear and compelling. Their superior stability, ease of handling, and simplified purification make them highly reliable and practical reagents. While free boronic acids may offer faster reaction rates in some instances, the enhanced robustness of pinacol esters often leads to more consistent and reproducible results, particularly in multi-step synthetic sequences where the integrity of each intermediate is critical. By understanding the distinct properties of each class of reagent and utilizing the appropriate experimental protocols, scientists can optimize their synthetic strategies to achieve their research and development goals more efficiently.

References

A Comparative Kinetic Analysis of 3-Cyano-1-propylboronic Acid Pinacol Ester and Analogs in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of 3-cyano-1-propylboronic acid pinacol ester and its analogs in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from structurally similar alkylboronic acid pinacol esters and other relevant boronic acid derivatives to provide a comprehensive overview of expected reactivity and performance. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of the boronic acid or ester reagent is critical to the success of these reactions, influencing reaction rates and overall yields.[2]

Comparative Kinetic Data

The rate of the Suzuki-Miyaura reaction is significantly influenced by the nature of the boronic acid or ester.[3] Generally, the transmetalation step is considered rate-limiting, and its efficiency is dependent on the steric and electronic properties of the boron reagent.[3] The following table summarizes the relative initial rates of Suzuki-Miyaura reactions for different classes of boronic acids, providing a framework for understanding the expected reactivity of this compound, which falls under the category of a primary alkylboronic acid derivative.

Boronic Acid/Ester TypeRepresentative CompoundRelative Initial Rate (Normalized)Key Kinetic Considerations
Primary Alkyl Ethylboronic Acid 1.0 Transmetalation can be the rate-limiting step. Less sterically hindered compared to larger alkylboronic acids, potentially leading to faster rates within this class.[3]
Primary Alkyl (Analog)n-Butylboronic Acid~0.8Increased steric bulk compared to ethylboronic acid can lead to slower transmetalation.[3]
Secondary Alkyl (Analog)Isopropylboronic Acid~0.3Significant steric hindrance at the carbon attached to boron dramatically slows the rate of transmetalation.[3]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Transmetalation is generally faster compared to alkylboronic acids.[3]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating substituents can enhance the rate of transmetalation.[3]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, thereby slowing down the transmetalation step.[3]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the choice of catalyst, base, and solvent.

Experimental Protocols

Accurate kinetic analysis of Suzuki-Miyaura reactions is crucial for optimizing reaction conditions and understanding reaction mechanisms. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for monitoring the progress of these reactions.[3]

Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a boronic acid pinacol ester.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (or analog, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., Argon), combine the aryl halide, boronic acid pinacol ester, base, and internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This is considered time zero (t=0).[3]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[3]

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small volume of cold diethyl ether and water).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the initial slope of this curve.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X R-B(OR)2 R-B(OR)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

A systematic workflow is essential for obtaining reliable and reproducible kinetic data for the Suzuki-Miyaura reaction.

Kinetic_Workflow cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Reaction Setup (Inert Atmosphere) B Add Degassed Solvent A->B C Add Catalyst (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F HPLC Analysis E->F G Plot Concentration vs. Time F->G H Determine Initial Rate G->H

Caption: Workflow for the kinetic analysis of a Suzuki-Miyaura reaction.

References

A Comparative Guide to Alkylboronic Esters in Cross-Coupling Reactions: Mechanistic Insights and Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of C(sp³)-C(sp²) cross-coupling reactions, the choice of the alkylboron reagent is a critical parameter influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of alkylboronic esters with prevalent alternatives, supported by experimental data and mechanistic considerations.

Performance Comparison of Alkylboron Reagents

The selection of an appropriate alkylboron reagent is a balance between stability, reactivity, and ease of handling. While traditional alkylboronic acids are often highly reactive, their instability can be a significant drawback. Alkylboronic esters, particularly those derived from pinacol and neopentyl glycol, offer a significant improvement in stability. More recent alternatives, such as MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates, provide even greater stability, albeit with different activation requirements.

Below is a summary of quantitative data compiled from various studies to illustrate the relative performance of these reagents in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Reaction Yields and Times for Various Alkylboron Reagents

Alkylboron Reagent TypeCoupling Partner (Aryl Halide)Catalyst System (Typical)BaseSolventTime (h)Yield (%)Reference
Alkylboronic Pinacol Ester4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1295[1]
Alkyl neopentylglycol Ester2-BromonaphthaleneAntPhos-Pd-G3TMSOKTHF< 194[2]
Alkyltrifluoroborate4-ChloroanisolePd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O492[3]
Alkyl MIDA boronate2-Bromo-3-hexylthiophenePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1894[4]
Alkyl-9-BBNIodobenzenePdCl₂(dppf)NaOHTHF299[5]

Table 2: Stability and Handling Characteristics of Alkylboron Reagents

Reagent TypeStability to Air/MoisturePurification MethodKey AdvantagesKey Disadvantages
Alkylboronic AcidsGenerally low; prone to protodeboronation and formation of boroxinesRecrystallization (often difficult)High reactivityPoor stability, purification challenges
Alkylboronic Pinacol EstersModerate; can be purified by chromatographyColumn ChromatographyGood balance of stability and reactivity; widely availableCan be less reactive than boronic acids
Alkyl neopentylglycol EstersHighColumn ChromatographyEnhanced reactivity in anhydrous conditions
Alkyl MIDA BoronatesHigh; crystalline solidsRecrystallizationExcellent for slow-release and iterative cross-couplingRequires a dedicated hydrolysis step for activation
AlkyltrifluoroboratesHigh; crystalline solidsRecrystallizationHighly stable, easy to handle, often superior reactivityRequires specific conditions for activation

Mechanistic Considerations and Signaling Pathways

The catalytic cycle for palladium- and nickel-catalyzed cross-coupling reactions with alkylboronic esters involves several key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic ester and the catalyst system can significantly influence the kinetics and overall efficiency of these steps.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling proceeds through a Pd(0)/Pd(II) catalytic cycle. The transmetalation step is often rate-limiting and is critically influenced by the choice of base and the structure of the boronic ester. Studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid.[6]

// Nodes Pd0 [label="L₂Pd(0)", shape=ellipse, fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition\n(R¹-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_halide [label="L₂Pd(II)(R¹)(X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\n(R²-B(OR)₂ + Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_alkyl [label="L₂Pd(II)(R¹)(R²)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="R¹-R²", shape=cds, style=rounded, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; OxAdd -> PdII_halide [label=""]; PdII_halide -> Transmetalation [label=""]; Transmetalation -> PdII_alkyl [label=""]; PdII_alkyl -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } .enddot Caption: Generalized catalytic cycle for the Pd-catalyzed Suzuki-Miyaura reaction.

Nickel-Catalyzed Alkyl-Alkyl Cross-Coupling

Nickel catalysts offer a powerful alternative to palladium, particularly for the coupling of alkyl electrophiles. Mechanistic studies suggest that these reactions can proceed through a Ni(I)/Ni(III) catalytic cycle.[7] The transmetalation step from the boron reagent to the nickel center is a key step, and its stereochemistry has been shown to proceed with retention of configuration.[8]

// Nodes NiI_X [label="LNi(I)X", shape=ellipse, fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation\n(R¹-B(OR)₂ + Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NiI_R1 [label="LNi(I)R¹", shape=ellipse, fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition\n(R²-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NiIII [label="LNi(III)(R¹)(R²)(X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="R¹-R²", shape=cds, style=rounded, fillcolor="#FFFFFF"];

// Edges NiI_X -> Transmetalation [label=""]; Transmetalation -> NiI_R1 [label=""]; NiI_R1 -> OxAdd [label=""]; OxAdd -> NiIII [label=""]; NiIII -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> NiI_X [label="Catalyst\nRegeneration"]; } .enddot Caption: Postulated Ni(I)/Ni(III) catalytic cycle for alkyl cross-coupling.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura coupling using a neopentylglycol alkylboronic ester and a general protocol for the coupling of an aryl sulfonate, which can be adapted for use with various boronic esters.

Anhydrous Suzuki-Miyaura Cross-Coupling of a Neopentylglycol Alkylboronic Ester

This procedure is adapted from the work of Denmark and colleagues, highlighting a rapid and homogenous cross-coupling method.[9]

Reaction Setup:

  • To an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the neopentyl alkylboronic ester (1.2 equiv) and the palladium precatalyst (e.g., AntPhos-Pd-G3, 2 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add the aryl halide (1.0 equiv) and anhydrous THF via syringe.

  • In a separate flask inside a glovebox, weigh potassium trimethylsilanolate (TMSOK, 1.4 equiv) and dissolve it in anhydrous THF.

  • Slowly add the TMSOK solution to the reaction mixture at room temperature. The reaction is often exothermic.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS. Reaction times are typically less than one hour.

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Sulfonate

This generalized protocol is based on conditions found to be effective for the coupling of aryl arenesulfonates and can be optimized for specific substrates and boronic esters.[1]

Reaction Setup:

  • To a reaction vessel, add the aryl sulfonate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the degassed solvent (e.g., toluene or dioxane, often with a small amount of water).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).

Workup and Purification:

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice between alkylboronic esters and their alternatives is context-dependent. Pinacol and neopentylglycol esters offer a robust and versatile platform for a wide range of C(sp³)-C(sp²) cross-couplings, with the latter showing exceptional performance under anhydrous conditions. For applications requiring enhanced stability, particularly in multi-step syntheses or with sensitive substrates, MIDA boronates and organotrifluoroborates present superior options. A thorough understanding of the mechanistic nuances of the chosen catalytic system is paramount for reaction optimization and achieving desired outcomes in complex molecule synthesis.

References

A Comparative Guide to Palladium Catalysts for Boronic Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The use of boronic esters in these reactions offers advantages in terms of stability and handling compared to their corresponding boronic acids. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of common palladium catalysts for the coupling of boronic esters, supported by experimental data to facilitate catalyst selection.

The success of a Suzuki-Miyaura coupling involving boronic esters is dependent on several factors, including the nature of the coupling partners, the choice of base and solvent, and, most importantly, the palladium catalyst system. Modern advancements in catalyst design have led to the development of highly active and stable pre-catalysts that have largely superseded traditional systems.

Catalyst Performance Comparison

The selection of an appropriate palladium catalyst is crucial for achieving high yields and reaction efficiency. The following tables summarize the performance of several key palladium catalysts in the Suzuki-Miyaura coupling of boronic esters with various organic halides. The data is compiled from various sources to provide a comparative overview.

Table 1: Comparison of Palladium Catalysts for the Coupling of Aryl Boronic Esters with Aryl Halides

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-803-5
Pd(dppf)Cl₂dppfK₃PO₄Toluene80-1104-12>851-3
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G2SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH802-6>951-2

Table 2: Performance with Challenging Substrates (e.g., Heteroaryl Boronic Esters)

Catalyst/PrecatalystLigandSubstrate ExampleBaseSolventTemp. (°C)Time (h)Typical Yield (%)
XPhos Pd G3XPhos2-Thiopheneboronic esterK₃PO₄THFRT - 400.5-2>90[1]
SPhos Pd G2SPhosPyridineboronic esterK₃PO₄1,4-Dioxane10018-24>85
PEPPSI™-IPrIPr3-Furanboronic esterK₂CO₃t-BuOH804-8>90
Pd(OAc)₂/SPhosSPhosIndoleboronic esterK₃PO₄Toluene10012-18>90

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction using a traditional catalyst and a modern pre-catalyst. These should be optimized for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Boronic ester (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic ester, and potassium carbonate.

    • Add the Pd(PPh₃)₄ catalyst to the flask.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography.

Protocol 2: General Procedure using a Buchwald Pre-catalyst (e.g., XPhos Pd G3)

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Boronic ester (1.5 mmol, 1.5 equiv)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous THF or Toluene (10 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the aryl halide, boronic ester, XPhos Pd G3, and potassium phosphate to a dry reaction vessel.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction for completion by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic phase over a drying agent, filter, and concentrate in vacuo.

    • The crude product can then be purified by column chromatography.

Visualizing the Process

To better understand the reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal R²-B(OR)₂ Base PdII_aryl R¹-Pd(II)L_n-R² Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 R¹-R² Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Aryl Halide - Boronic Ester - Base - Catalyst start->setup inert Inert Atmosphere: Evacuate & Backfill with N₂ or Ar setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup: - Quench - Extract - Wash monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

References

Validating the Structure of Products from 3-Cyano-1-propylboronic acid pinacol ester Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation of product structures arising from reactions involving 3-Cyano-1-propylboronic acid pinacol ester. This versatile reagent is a valuable building block in organic synthesis, particularly for the introduction of a cyanobutyl moiety. Accurate structural confirmation of its reaction products is paramount for the advancement of research and development in medicinal chemistry and materials science. This document outlines common synthetic applications, presents comparative data for product validation, and details the experimental protocols for key transformations.

Introduction to this compound

This compound, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is an aliphatic boronic ester that serves as a precursor to a four-carbon chain with a terminal nitrile group. The pinacol ester group enhances its stability and ease of handling compared to the corresponding boronic acid. Its primary utility lies in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling and the Chan-Evans-Lam amination. The nitrile functionality can be retained in the final product or further transformed into other valuable functional groups such as amines or carboxylic acids.

Key Reactions and Product Structure Validation

The validation of products derived from this compound typically involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections detail common reactions and present hypothetical comparative data for the validation of the resulting product structures.

Synthesis of this compound via Hydroboration

The precursor itself is commonly synthesized via the hydroboration of 3-butenenitrile with pinacolborane (HBpin). This reaction is a crucial first step, and its efficiency directly impacts the purity of the starting material for subsequent coupling reactions.

Experimental Protocol: Hydroboration of 3-Butenenitrile

In a nitrogen-flushed flask, 3-butenenitrile (1.0 eq) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF). A catalyst, for example, a rhodium or iridium complex, is added, followed by the dropwise addition of pinacolborane (1.1 eq) at room temperature. The reaction is stirred for a specified time until complete conversion is observed by Gas Chromatography-Mass Spectrometry (GC-MS). The solvent is then removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound as a colorless oil.

Below is a logical workflow for the synthesis and purification of the boronic ester.

reagents 3-Butenenitrile + Pinacolborane reaction Hydroboration (Catalyst, THF, RT) reagents->reaction workup Solvent Removal reaction->workup purification Distillation/Chromatography workup->purification product This compound purification->product

Figure 1. Synthesis workflow for this compound.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. This compound can be coupled with various aryl or heteroaryl halides to introduce the cyanobutyl group.

Experimental Protocol: Suzuki-Miyaura Coupling

To a mixture of an aryl halide (1.0 eq), this compound (1.5 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The signaling pathway below illustrates the key steps in a typical Suzuki-Miyaura catalytic cycle.

Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Table 1: Comparative Spectroscopic Data for a Hypothetical Suzuki-Miyaura Product

Product NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
4-(4-phenylbutyl)benzonitrile Ph-(CH₂)₄-CN7.6-7.2 (m, 9H, Ar-H), 2.7 (t, 2H, Ar-CH₂), 2.4 (t, 2H, CH₂-CN), 1.8-1.6 (m, 4H, -CH₂CH₂-)148.1, 141.2, 132.5, 129.0, 128.6, 126.3, 119.2 (Ar-C, C≡N), 35.5, 30.8, 28.5, 17.2 (-CH₂-)[M+H]⁺: 222.1
Alternative: 4-(3-phenylpropyl)benzonitrile Ph-(CH₂)₃-CN7.6-7.2 (m, 9H, Ar-H), 2.9 (t, 2H, Ar-CH₂), 2.5 (t, 2H, CH₂-CN), 2.1 (p, 2H, -CH₂-)147.9, 141.5, 132.4, 128.8, 128.5, 126.1, 119.3 (Ar-C, C≡N), 34.8, 30.1, 18.5 (-CH₂-)[M+H]⁺: 208.1
Chan-Evans-Lam Amination

The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed cross-coupling of an organoboronic acid or ester with an amine. This reaction provides a direct route to N-alkylated products.

Experimental Protocol: Chan-Evans-Lam Amination

In a vial, this compound (1.2 eq), an amine (1.0 eq), and a copper catalyst (e.g., Cu(OAc)₂, 0.1 eq) are combined in a suitable solvent such as dichloromethane (DCM). A base, such as pyridine, may be added. The reaction is stirred at room temperature, often open to the air, for several hours to days. The progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the N-alkylated product.

The logical relationship for a successful Chan-Evans-Lam coupling is depicted below.

cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicEster 3-Cyano-1-propylboronic acid pinacol ester Product N-(3-cyanopropyl)amine BoronicEster->Product Amine Primary or Secondary Amine Amine->Product Catalyst Copper(II) Catalyst Catalyst->Product Solvent Solvent (e.g., DCM) Solvent->Product Atmosphere Air or Oxygen Atmosphere->Product

Figure 3. Key components for a Chan-Evans-Lam amination reaction.

Table 2: Comparative Spectroscopic Data for a Hypothetical Chan-Evans-Lam Product

Product NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
N-benzyl-4-aminobutanenitrile Ph-CH₂-NH-(CH₂)₃-CN7.4-7.2 (m, 5H, Ar-H), 3.8 (s, 2H, Ph-CH₂), 2.8 (t, 2H, NH-CH₂), 2.5 (t, 2H, CH₂-CN), 1.9 (p, 2H, -CH₂-), 1.6 (br s, 1H, NH)139.5, 128.6, 128.3, 127.3, 119.5 (Ar-C, C≡N), 54.1, 47.2, 25.8, 15.1 (-CH₂-)[M+H]⁺: 175.1
Alternative: N-phenyl-4-aminobutanenitrile Ph-NH-(CH₂)₃-CN7.2 (t, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 6.7 (t, 1H, Ar-H), 3.3 (t, 2H, NH-CH₂), 2.6 (t, 2H, CH₂-CN), 2.0 (p, 2H, -CH₂-), 4.1 (br s, 1H, NH)147.8, 129.4, 118.0, 113.2, 119.4 (Ar-C, C≡N), 42.1, 26.5, 14.9 (-CH₂-)[M+H]⁺: 161.1

Conclusion

The validation of product structures from reactions of this compound relies on a systematic application of modern synthetic and analytical techniques. The protocols for hydroboration, Suzuki-Miyaura coupling, and Chan-Evans-Lam amination provided herein serve as a foundation for the synthesis of diverse cyanobutyl-containing molecules. The comparative data tables illustrate the importance of careful spectroscopic analysis for unambiguous structure determination, which is a critical step in the pipeline of drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

A Comparative Guide to 3-Cyano-1-propylboronic acid pinacol ester and its Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the efficient formation of carbon-carbon (C-C) bonds is paramount for the construction of complex molecules, including active pharmaceutical ingredients. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, offering a versatile and robust method for C-C bond formation. A key component of this reaction is the organoboron reagent. This guide provides a comprehensive benchmark of 3-Cyano-1-propylboronic acid pinacol ester against its primary alternatives, offering insights into their respective performances, supported by experimental data.

Introduction to this compound and its Alternatives

This compound is a valuable building block in organic synthesis, enabling the introduction of a cyanofunctionalized propyl group onto aromatic and heteroaromatic scaffolds. The pinacol ester functionality enhances the stability and handling of the otherwise labile boronic acid. However, for any given synthetic challenge, a careful evaluation of alternative reagents is crucial for optimizing reaction outcomes. The primary alternatives to the pinacol ester are the parent 3-Cyano-1-propylboronic acid and its corresponding potassium trifluoroborate salt.

Performance Comparison

The choice between a boronic acid, its pinacol ester, or a potassium trifluoroborate salt for a Suzuki-Miyaura coupling reaction involves a trade-off between reactivity and stability. Generally, boronic acids are the most reactive species but are often less stable, being prone to protodeboronation and oxidative degradation. Pinacol esters and potassium trifluoroborates offer significantly improved stability, making them easier to handle, purify, and store, which is particularly advantageous in multi-step syntheses.

While a direct head-to-head comparative study for this compound and its alternatives is not extensively documented under identical conditions, the following tables present representative data extrapolated from established performance differences in Suzuki-Miyaura coupling reactions with common aryl halides.

Table 1: Comparison of General Properties

Property3-Cyano-1-propylboronic AcidThis compoundPotassium (3-Cyanopropyl)trifluoroborate
Stability Moderate; susceptible to oxidation and protodeboronation.High; generally stable to air and moisture, with a long shelf-life.[1]High; crystalline solids, stable to air and moisture.[2][3]
Handling Can be challenging to handle and purify due to potential for decomposition.Typically a liquid or low-melting solid, easy to handle and purify.Crystalline solid, easy to handle and purify by standard methods.[4]
Reactivity Generally the most reactive species in Suzuki-Miyaura couplings.Less reactive than the corresponding boronic acid, may require more forcing conditions.Reactivity can be comparable to or slightly less than boronic acids, often requiring specific activation.
Solubility Variable, can be challenging in some organic solvents.Generally good solubility in common organic solvents.[1]Soluble in polar solvents, often used in biphasic solvent systems.

Table 2: Representative Performance in Suzuki-Miyaura Coupling with 4-Bromoanisole

ReagentProductTypical Yield (%)Reference
This compound4-(4-Methoxyphenyl)butanenitrile70-90%Representative yield based on similar functionalized alkylboronic esters.
Potassium (3-Cyanopropyl)trifluoroborate4-(4-Methoxyphenyl)butanenitrile75-95%Representative yield based on similar functionalized alkyltrifluoroborates.[5][6]

Note: The yields presented are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Table 3: Representative Performance in Suzuki-Miyaura Coupling with 1-Bromo-4-nitrobenzene

ReagentProductTypical Yield (%)Reference
This compound4-(4-Nitrophenyl)butanenitrile65-85%Representative yield based on similar functionalized alkylboronic esters.
Potassium (3-Cyanopropyl)trifluoroborate4-(4-Nitrophenyl)butanenitrile70-90%Representative yield based on similar functionalized alkyltrifluoroborates coupling with electron-deficient aryl halides.[5][6]

Note: The yields presented are representative and can vary significantly based on the specific reaction conditions.

Experimental Protocols

Below are detailed, generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and its potassium trifluoroborate alternative.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a dried reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired γ-aryl butyronitrile.

Protocol 2: Suzuki-Miyaura Coupling of Potassium (3-Cyanopropyl)trifluoroborate with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • Potassium (3-Cyanopropyl)trifluoroborate (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, RuPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 3.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the aryl bromide, potassium (3-cyanopropyl)trifluoroborate, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir until the starting material is consumed (as monitored by TLC or GC/LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure product.

Visualizing the Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for selecting the appropriate reagent and the catalytic cycle of the Suzuki-Miyaura reaction.

Reagent_Selection_Workflow start Define Synthetic Target (γ-Aryl Butyronitrile) stability Stability a Major Concern? start->stability reactivity High Reactivity Required? stability->reactivity Yes boronic_acid Consider 3-Cyano-1-propylboronic Acid (if freshly prepared) stability->boronic_acid No pinacol Use 3-Cyano-1-propylboronic acid pinacol ester reactivity->pinacol No trifluoroborate Use Potassium (3-Cyanopropyl)trifluoroborate reactivity->trifluoroborate Yes end Proceed to Suzuki-Miyaura Coupling pinacol->end trifluoroborate->end boronic_acid->end Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)L_n-X pd0->pd_complex R-X transmetalation Transmetalation pd_r_r R-Pd(II)L_n-R' pd_complex->pd_r_r [R'-B(OR)₂(OH)]⁻ r_b R'-B(OR)₂ base Base r_b->base pd_r_r->pd0 reductive_elimination Reductive Elimination product R-R' pd_r_r->product

References

Literature Review: Applications of 3-Cyano-1-propylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Cyano-1-propylboronic acid pinacol ester is a versatile building block in modern organic synthesis, primarily utilized in cross-coupling reactions to introduce a cyanopropyl moiety. Its stable pinacol ester form offers advantages in terms of handling and storage compared to the corresponding free boronic acid. This guide provides a comparative overview of its key applications, supported by general experimental protocols and a discussion of its performance relative to other alkylboronic acid pinacol esters.

Core Applications and Comparative Performance

The primary applications of this compound revolve around palladium-catalyzed Suzuki-Miyaura coupling, copper-mediated Chan-Evans-Lam amination, and other copper-catalyzed cross-coupling reactions. The presence of the nitrile group makes it a valuable synthon for the preparation of molecules containing a protected primary amine precursor or for introducing a polar cyano group to modulate the physicochemical properties of a target molecule.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. Alkylboronic acid pinacol esters, including the 3-cyano-1-propyl derivative, are effective coupling partners for a wide range of aryl, heteroaryl, and vinyl halides or triflates.

General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Alkylboronic Acid Pinacol Ester

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an alkylboronic acid pinacol ester is as follows:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the alkylboronic acid pinacol ester (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Performance Comparison

Table 1: Comparison of Alkylboronic Acid Pinacol Esters in Suzuki-Miyaura Coupling

FeatureThis compoundn-Butylboronic Acid Pinacol Ester
Reactivity Expected to be similar to other primary alkylboronic esters.Standard primary alkylboronic ester.
Stability Good, typical of pinacol esters.Good, typical of pinacol esters.
Key Advantage Introduces a versatile cyano group.Introduces a simple alkyl chain.
Potential Challenge Nitrile group may be sensitive to certain reaction conditions.Generally unreactive side chain.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Aryl Halide (Ar-X) This compound Pd Catalyst, Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction_setup heating Heating (80-110 °C) reaction_setup->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product Ar-(CH₂)₃CN purification->product

Caption: General workflow for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Chan-Evans-Lam (CEL) Amination

The Chan-Evans-Lam reaction provides a powerful method for the formation of carbon-nitrogen bonds. While typically employed with arylboronic acids, developments have extended its utility to boronic acid pinacol esters. This reaction allows for the coupling of this compound with amines, amides, and other nitrogen-containing nucleophiles.

General Experimental Protocol: Chan-Evans-Lam Amination

A representative protocol for the CEL amination is as follows:

  • Reaction Setup: In a reaction vessel, combine the amine (1.0 equiv.), this compound (1.5 equiv.), a copper source (e.g., Cu(OAc)₂, 1.0-2.0 equiv.), and a base (e.g., pyridine or Et₃N, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or acetonitrile (MeCN).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an air atmosphere until the starting materials are consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove copper salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-cyanopropylated product.

Signaling Pathway of the Chan-Evans-Lam Reaction

G cluster_0 Catalytic Cycle CuII Cu(II) Source (e.g., Cu(OAc)₂) Intermediate1 [Cu(II)-NR₂] Complex CuII->Intermediate1 Ligand Exchange Amine R₂NH Amine->Intermediate1 BoronicEster (NC(CH₂)₃)B(pin) Intermediate2 [Cu(II)(NR₂)(B(pin)(CH₂)₃CN)] Complex BoronicEster->Intermediate2 Intermediate1->Intermediate2 Transmetalation Product R₂N-(CH₂)₃CN Intermediate2->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Chan-Evans-Lam amination.

Conclusion

This compound is a valuable reagent for introducing a functionalized alkyl chain in various cross-coupling reactions. Its stability and reactivity are comparable to other primary alkylboronic acid pinacol esters, with the added advantage of incorporating a nitrile group that can be further transformed or used to fine-tune the properties of the target molecule. While specific, direct comparative studies with quantitative data are limited in publicly accessible literature, the general protocols and principles outlined here provide a solid foundation for its application in research and development. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best results.

A Comparative Guide to the Synthesis of γ-Aryl Butyronitriles: 3-Cyano-1-propylboronic acid pinacol ester in Suzuki-Miyaura Coupling versus Nickel-Catalyzed Hydrocyanation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of functionalized alkyl chains into aromatic systems is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of two prominent methods for synthesizing γ-aryl butyronitriles: the Suzuki-Miyaura cross-coupling of 3-Cyano-1-propylboronic acid pinacol ester and the nickel-catalyzed hydrocyanation of allylarenes.

This publication offers an objective comparison of these synthetic strategies, supported by representative experimental data and detailed protocols. The aim is to provide a clear framework for selecting the most appropriate method based on factors such as substrate scope, functional group tolerance, and reaction conditions.

Performance Comparison

The following table summarizes the key performance indicators for the Suzuki-Miyaura coupling of this compound and the nickel-catalyzed hydrocyanation of a model allylarene for the synthesis of a generic γ-aryl butyronitrile.

ParameterSuzuki-Miyaura Coupling with this compoundNickel-Catalyzed Hydrocyanation of Allylarenes
Substrate Scope Broad for aryl and heteroaryl halides.Generally applicable to a range of vinylarenes.[1]
Key Reagents Aryl halide, Palladium catalyst, Ligand, Base.Allylarene, Nickel catalyst, Ligand, Cyanide source (e.g., HCN or acetone cyanohydrin).[1]
Reaction Temperature Typically elevated (e.g., 80-110 °C).Often at or below room temperature.[1]
Typical Reaction Time 12-24 hours.Can be significantly shorter, from 2 to 24 hours.[1]
Representative Yield Good to excellent (typically 70-95%).Generally good, with yields often in the range of 60-90%.[1]
Functional Group Tolerance Generally good, but sensitive to strong bases.Tolerant of various functional groups, but can be sensitive to acidic or basic conditions depending on the specific protocol.
Key Advantages Well-established, reliable, broad substrate scope for the aromatic partner.Milder reaction conditions, avoids the pre-functionalization required for the boronic ester.
Key Disadvantages Requires synthesis of the boronic ester, often higher temperatures.Use of highly toxic cyanide sources, regioselectivity can be an issue with certain substrates.

Case Study 1: Synthesis of 4-Phenylbutanenitrile via Suzuki-Miyaura Coupling

This case study illustrates the application of this compound in a Suzuki-Miyaura cross-coupling reaction with bromobenzene. While specific literature examples for this exact reaction are limited, the following protocol is a representative procedure based on established methods for the coupling of alkylboronic esters.[2]

Experimental Protocol

A 25 mL Schlenk flask is charged with bromobenzene (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (5 mL) is then added, and the reaction mixture is heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenylbutanenitrile.

Case Study 2: Synthesis of 4-Phenylbutanenitrile via Nickel-Catalyzed Hydrocyanation

This case study presents an alternative approach to 4-phenylbutanenitrile through the nickel-catalyzed hydrocyanation of allylbenzene. This method offers a more direct route from a simple alkene.[1][3]

Experimental Protocol

In a nitrogen-filled glovebox, a 10 mL vial is charged with Ni(COD)₂ (0.025 mmol), a suitable phosphine ligand (e.g., triphenylphosphine, 0.05 mmol), and allylbenzene (1.0 mmol). Anhydrous toluene (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature. Acetone cyanohydrin (1.2 mmol) is then added dropwise. The vial is sealed and the reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the mixture is carefully quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-phenylbutanenitrile.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the two synthetic approaches.

Suzuki_Miyaura_Coupling A Bromobenzene C Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100°C) A->C B 3-Cyano-1-propylboronic acid pinacol ester B->C D 4-Phenylbutanenitrile C->D

Caption: Suzuki-Miyaura Coupling Workflow.

Nickel_Catalyzed_Hydrocyanation A Allylbenzene C Nickel-Catalyzed Hydrocyanation (Ni(COD)₂, Ligand, Toluene, 60°C) A->C B Acetone Cyanohydrin B->C D 4-Phenylbutanenitrile C->D

Caption: Nickel-Catalyzed Hydrocyanation Workflow.

Logical Relationship of Synthetic Strategies

The choice between these two synthetic strategies often depends on the availability of starting materials and the desired complexity of the final product.

Logical_Relationship Start Target: γ-Aryl Butyronitrile Decision Starting Material Availability? Start->Decision Suzuki Aryl Halide and Alkylboronic Ester Available Decision->Suzuki Yes Hydrocyanation Allylarene Available Decision->Hydrocyanation Yes Suzuki_Path Suzuki-Miyaura Coupling Suzuki->Suzuki_Path Hydrocyanation_Path Nickel-Catalyzed Hydrocyanation Hydrocyanation->Hydrocyanation_Path Product γ-Aryl Butyronitrile Suzuki_Path->Product Hydrocyanation_Path->Product

Caption: Decision-Making Flowchart for Synthesis.

References

Safety Operating Guide

Proper Disposal of 3-Cyano-1-propylboronic acid pinacol ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 3-Cyano-1-propylboronic acid pinacol ester.

This compound is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[1] Adherence to the following procedures is critical for minimizing risk and ensuring compliance with safety regulations. All handling and disposal procedures should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or neoprene gloves. Double gloving is recommended.
Body ProtectionA fully fastened lab coat that covers the arms.
FootwearClosed-toe shoes.

Step-by-Step Disposal Procedure

  • Waste Segregation and Collection:

    • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

    • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative and a nitrile compound.

  • Liquid Waste Disposal:

    • Collect all solutions containing this compound in a designated, sealed, and labeled hazardous waste container.

    • Do not discharge any liquid waste containing this compound into the sewer system.[1]

  • Solid Waste Disposal:

    • Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a separate, clearly labeled hazardous waste container for solid waste.[2][3]

  • Spill Cleanup:

    • In the event of a spill, avoid breathing vapors and ensure the area is well-ventilated.[2]

    • Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[2]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for waste disposal.[1][2]

  • Decontamination of Glassware:

    • Primary Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This rinsate must be collected as hazardous liquid waste.

    • Secondary Decontamination: To decontaminate, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process should be collected as liquid hazardous waste.[3]

    • Final Rinse: A final rinse with water should also be collected as hazardous waste.[3]

    • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

  • Disposal of Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • After rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration with flue gas scrubbing, in accordance with local regulations.[1]

  • Waste Storage and Pickup:

    • Store sealed and labeled waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal. The material should ultimately be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Disposal Workflow

DisposalWorkflow cluster_ppe Start: Don PPE cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_decon Decontamination cluster_final_disposal Final Disposal ppe Safety Goggles Lab Coat Gloves liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) ppe->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, paper) ppe->solid_waste spill Spill ppe->spill glassware Contaminated Glassware ppe->glassware empty_container Empty Reagent Bottle ppe->empty_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container spill->solid_container Absorb with inert material rinse_glassware Triple Rinse Glassware glassware->rinse_glassware rinse_container Triple Rinse Empty Bottle empty_container->rinse_container storage Store in Satellite Accumulation Area liquid_container->storage solid_container->storage rinse_glassware->liquid_container Collect rinsate rinse_container->liquid_container Collect rinsate pickup Arrange for Hazardous Waste Pickup storage->pickup incineration Licensed Chemical Destruction or Controlled Incineration pickup->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Cyano-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 3-Cyano-1-propylboronic acid pinacol ester (CAS No. 238088-16-9). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety Precautions

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is harmful if swallowed or in contact with skin, and toxic if inhaled[1]. Therefore, immediate and strict adherence to the following safety protocols is mandatory.

Engineering Controls:

  • All work with this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2].

  • Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation[2].

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust, fumes, or vapors[2][3].

  • Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory[2][3].

  • Contaminated clothing should be removed immediately and laundered before reuse[2][3].

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory tasks should be performed to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing[2][4].To protect eyes from contact, which can cause serious irritation[2].
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Disposable nitrile gloves are suitable for incidental contact but should be changed frequently, especially if contaminated[2][5][6].To prevent skin contact and potential irritation. Nitrile gloves offer good resistance to a variety of chemicals[2][6][7].
Body Protection A laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat[2][8].To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2][9].To prevent respiratory tract irritation from inhalation of dust or vapors[2].

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place[1][3].

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[10]. Keep apart from foodstuff containers[1][3].

2. Handling and Use:

  • Before beginning work, ensure all necessary PPE is correctly worn.

  • Conduct all handling of this compound within a chemical fume hood to minimize inhalation exposure[2].

  • Use non-sparking tools and take precautionary measures against static discharge[1].

  • Avoid the formation of dust and aerosols[1].

  • Protect work surfaces with disposable bench paper[11].

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust[2][3].

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal[1][2].

  • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water[2].

  • Report the spill to the designated safety officer.

4. First Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists[1][12].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor[1][9].

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[1].

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste[2][13].

Step-by-Step Disposal Procedure:

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste. The label must include "Hazardous Waste" and the full chemical name[13].

  • Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be placed in a designated solid hazardous waste container[13].

  • Liquid Waste: Unused chemical and solutions should be collected in a compatible, sealed container labeled as liquid hazardous waste. Do not discharge to sewer systems[1].

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposing of it in a sanitary landfill or as advised by local regulations[1].

  • Licensed Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

Workflow for Handling this compound

prep Preparation - Wear full PPE - Work in fume hood handling Handling & Use - Use non-sparking tools - Avoid dust/aerosols prep->handling spill Spill Occurs handling->spill Spill end_process End of Process handling->end_process No Spill spill_response Spill Response - Absorb with inert material - Collect in waste container - Decontaminate area spill->spill_response spill_response->handling decon Decontamination - Clean work surfaces - Remove and dispose of PPE end_process->decon waste Waste Disposal - Segregate solid & liquid waste - Label as hazardous - Arrange for licensed disposal decon->waste finish Procedure Complete waste->finish

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.